molecular formula C54H76ClN7O11S B15623546 2DII

2DII

Cat. No.: B15623546
M. Wt: 1066.7 g/mol
InChI Key: BYZBVCLIXVGUBD-NDRKAMJDSA-N
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Description

2DII is a useful research compound. Its molecular formula is C54H76ClN7O11S and its molecular weight is 1066.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H76ClN7O11S

Molecular Weight

1066.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[2-[2-[2-[[(2S)-1-amino-3-[[(Z)-hexadec-9-enoyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-oxo-3-phenylpropan-2-yl]-1-[3-[(4-chlorophenyl)methylsulfamoyl]-4-methoxybenzoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H76ClN7O11S/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-49(63)58-38-45(51(56)65)60-50(64)39-73-34-33-72-32-30-57-52(66)44(35-40-20-16-15-17-21-40)61-53(67)46-22-19-31-62(46)54(68)42-26-29-47(71-2)48(36-42)74(69,70)59-37-41-24-27-43(55)28-25-41/h8-9,15-17,20-21,24-29,36,44-46,59H,3-7,10-14,18-19,22-23,30-35,37-39H2,1-2H3,(H2,56,65)(H,57,66)(H,58,63)(H,60,64)(H,61,67)/b9-8-/t44-,45-,46-/m0/s1

InChI Key

BYZBVCLIXVGUBD-NDRKAMJDSA-N

Origin of Product

United States

Foundational & Exploratory

The 2DII Molecule: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of the small molecule 2DII, a modulator of the mTORC2 signaling pathway. The information presented is based on current scientific findings and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action

The small molecule this compound has been identified as a modulator of the mTORC2 signaling pathway through its interaction with the Pleckstrin Homology (PH) domain of the mSin1 protein.[1] The core mechanism involves this compound's ability to interfere with the binding of mSin1 to phosphoinositides (PIPs) at the plasma membrane, which is a critical step for the activation of the mTORC2 complex.

Specifically, this compound has been shown to disrupt the interaction between the mSin1 PH domain and phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This disruption leads to a reduction in the localization of the mTORC2 complex at the plasma membrane, thereby inhibiting its downstream signaling activities. The accumulation of this compound within the plasma membrane appears to be a key factor in its inhibitory action.[1]

The mTORC2 Signaling Pathway and this compound's Point of Intervention

The mTORC2 pathway plays a crucial role in regulating various cellular processes, including cell survival, metabolism, and cytoskeletal organization. The pathway is activated by growth factors and hormones, leading to the recruitment of the mTORC2 complex to the plasma membrane, where it phosphorylates and activates downstream effectors such as Akt and PKC. The diagram below illustrates the canonical mTORC2 signaling pathway and highlights the inhibitory action of this compound.

mTORC2_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 mTORC2 mTORC2 PIP3->mTORC2 Recruits via mSin1 Akt Akt mTORC2->Akt Phosphorylates/Activates Downstream Effects Downstream Effects Akt->Downstream Effects This compound This compound

Caption: The mTORC2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the activity of this compound.

ParameterValueExperimental ContextReference
mSin1-PIP3 Interaction 4-fold reductionLiposome (B1194612) flotation assay with PI(3,4,5)P3-loaded vesicles in the presence of this compound.[1]
Cellular Localization Accumulation at the plasma membraneLive-cell imaging using a fluorescent analogue of this compound (this compound-Cy3).[1]
mSin1-GFP Localization Displacement from plasma membraneImaging of mSin1-GFP expressing MCF7 cells treated with 40 µM this compound.[1]

Key Experimental Protocols

Detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound are provided below.

Liposome Flotation Assay

This assay is used to assess the interaction between the mSin1 PH domain and phosphoinositides in the presence and absence of this compound.

Methodology:

  • Vesicle Preparation: Prepare dioleoylphosphatidylcholine (DOPC) vesicles, with a subset loaded with specific phosphoinositides such as PI(3,4,5)P3.

  • Incubation: Incubate the purified mSin1 PH domain protein with the prepared vesicles in the presence or absence of this compound.

  • Density Gradient Centrifugation: Load the incubation mixture at the bottom of a sucrose (B13894) density gradient and centrifuge at high speed. The vesicles, being less dense, will float to the top of the gradient.

  • Fraction Collection: Carefully collect fractions from the top and bottom of the gradient.

  • Analysis: Analyze the protein content in the top and bottom fractions by Western Blotting. A higher protein concentration in the top fraction indicates a strong interaction with the vesicles.

Liposome_Flotation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Vesicles Prepare DOPC +/- PIPs Vesicles Protein Purify mSin1 PH Domain Incubate Incubate Protein, Vesicles +/- this compound Protein->Incubate Centrifuge Sucrose Gradient Centrifugation Incubate->Centrifuge Fractions Collect Top & Bottom Fractions Centrifuge->Fractions WB Western Blot for mSin1 Fractions->WB Quantify Quantify Top:Bottom Signal Ratio WB->Quantify

Caption: Experimental workflow for the liposome flotation assay.

Cellular Localization Studies

These studies are performed to visualize the subcellular localization of this compound and its effect on the localization of mSin1.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., MCF7) on glass-bottom dishes suitable for microscopy. For mSin1 localization, transfect cells with a vector expressing mSin1 fused to a fluorescent protein (e.g., GFP).

  • Treatment: Treat the cells with a fluorescently labeled analogue of this compound (e.g., this compound-Cy3) or with unlabeled this compound for mSin1-GFP experiments. Include appropriate controls (e.g., vehicle-treated cells).

  • Live-Cell Imaging: Acquire images using a high-resolution confocal microscope equipped with an environmental chamber to maintain physiological conditions.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. For mSin1-GFP, quantify changes in plasma membrane localization upon this compound treatment.

Logical Relationships and Interactions

The inhibitory effect of this compound is based on a competitive interaction at the plasma membrane. The following diagram illustrates the logical relationship between this compound, the mSin1 PH domain, and PIP3.

Logical_Interaction mSin1_PH mSin1 PH Domain PIP3 PIP3 at Plasma Membrane mTORC2_Activation mTORC2 Recruitment & Activation PIP3->mTORC2_Activation Leads to This compound This compound This compound->PIP3 Inhibits mSin1 binding

Caption: Logical diagram of this compound's competitive inhibition mechanism.

This guide provides a foundational understanding of the mechanism of action of this compound. Further research will be necessary to fully elucidate its therapeutic potential and to explore its effects in various disease models.

References

An In-depth Technical Guide to the Research Applications of Phosphoinositide 3-Kinase (PI3K) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Phosphoinositide 3-Kinase (PI3K) signaling pathway, a critical regulator of numerous cellular processes, and the therapeutic potential of its inhibitors. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for drug development.[1] This document details the core signaling pathway, quantitative data on key inhibitors, and the experimental protocols used to characterize their activity.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K signaling axis plays a pivotal role in governing cell growth, proliferation, survival, motility, and metabolism.[1][2] Its activation in cancer can occur through various mechanisms, including mutations or amplification of the genes encoding key components of the pathway, such as PIK3CA, or the loss of the tumor suppressor PTEN.[1][2]

Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4] PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT.[4] Activated AKT then phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR) and subsequent regulation of cellular processes that drive tumor progression.[3][5]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Core PI3K/AKT/mTOR signaling pathway.[3][5]

Quantitative Data on PI3K Inhibitors

A variety of small-molecule inhibitors targeting the PI3K pathway have been developed, ranging from pan-PI3K inhibitors that target all class I isoforms to isoform-specific inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following tables summarize the IC50 values for several representative PI3K inhibitors against the class I PI3K isoforms.

Table 1: IC50 Values (nM) of Pan-PI3K Inhibitors

Compound PI3Kα (nM) PI3Kβ (nM) PI3Kγ (nM) PI3Kδ (nM) Assay Type
Buparlisib 52 166 262 116 Kinase Assay
Pictilisib 3 - - 3 Kinase Assay
Voxtalisib 39 113 9 43 Kinase Assay
Dactolisib 4 5 7 75 Kinase Assay

Data sourced from published literature for comparative purposes.[6][7]

Table 2: IC50 Values (nM) of Isoform-Selective PI3K Inhibitors

Compound PI3Kα (nM) PI3Kβ (nM) PI3Kγ (nM) PI3Kδ (nM) Assay Type
Alpelisib 5 250 290 1200 Kinase Assay
TGX-221 5000 50 130 200 HTRF Assay
Idelalisib 8600 4000 2100 2.5 Kinase Assay

Note: IC50 values can vary depending on the specific assay conditions.[8]

Experimental Protocols

The characterization of PI3K inhibitors involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform by measuring the amount of ADP produced.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Reconstitute the recombinant human PI3K enzyme (e.g., p110α/p85α).

  • Assay Procedure:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3K enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate (PIP2).

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[4]

This assay assesses the anti-proliferative effect of a PI3K inhibitor on cancer cells.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7, which has a PIK3CA mutation) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor or DMSO.

  • Proliferation Measurement:

    • Incubate the cells for 72 hours.

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of viable cells for each treatment condition relative to the DMSO control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viable cells against the inhibitor concentration.[9]

This technique is used to measure the effect of an inhibitor on the phosphorylation status of downstream targets in the PI3K pathway, such as AKT.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere.

    • Starve the cells in a serum-free medium for 12-24 hours.

    • Treat the cells with various concentrations of the inhibitor or DMSO for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor like insulin-like growth factor 1 (IGF-1) for 15-30 minutes.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a method like the BCA assay.

  • Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-AKT (e.g., at Ser473) and total AKT.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal.

    • Calculate the percentage of inhibition of AKT phosphorylation for each inhibitor concentration relative to the stimulated control.[4][9]

Experimental Workflow for Kinase Inhibitor Screening

The discovery and characterization of novel kinase inhibitors typically follow a structured workflow, from initial high-throughput screening to in-depth preclinical testing.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Preclinical Testing HTS High-Throughput Screening (HTS) IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Proliferation Cell Proliferation Assay Selectivity->Proliferation WesternBlot Target Engagement (Western Blot) Proliferation->WesternBlot InVivo In Vivo Efficacy (Xenograft Models) WesternBlot->InVivo Tox Toxicity Studies InVivo->Tox

Typical workflow for kinase inhibitor screening.

References

In-Depth Technical Guide: In Vitro Toxicological Profile of Compound 2DII

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive toxicological profile of "2DII" in vitro, it is essential to first identify the specific chemical compound to which "this compound" refers. Without a more specific chemical name, CAS number, or reference to a known class of compounds, a detailed and accurate toxicological analysis is not possible. The identifier "this compound" is not standard in toxicological or chemical databases and may represent an internal laboratory code, a novel compound not yet described in public literature, or a typographical error.

For the purpose of illustrating the requested format and content, this guide will proceed using a hypothetical compound, which we will continue to refer to as "this compound." The data and experimental details provided below are representative examples and should not be considered factual information for any specific, real-world substance.

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Compound this compound is a novel synthetic molecule with potential therapeutic applications. This document provides a comprehensive overview of its in vitro toxicological profile, summarizing key findings from cytotoxicity, genotoxicity, and mechanistic assays. The data presented herein are crucial for establishing a preliminary safety profile and guiding further preclinical development.

2.0 Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated across multiple human cell lines to determine its effect on cell viability and proliferation.

2.1 Experimental Protocols

2.1.1 Cell Culture Human hepatocellular carcinoma (HepG2), human colorectal adenocarcinoma (Caco-2), and human embryonic kidney (HEK293) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2.1.2 MTT Assay for Cell Viability Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight. Subsequently, cells were treated with various concentrations of this compound (0.1 µM to 100 µM) for 24 and 48 hours. Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

2.2 Data Presentation

Table 1: IC50 Values of this compound in Human Cell Lines

Cell Line Exposure Time (hours) IC50 (µM)
HepG2 24 45.2 ± 3.1
48 28.7 ± 2.5
Caco-2 24 68.5 ± 4.9
48 42.1 ± 3.8
HEK293 24 > 100

| | 48 | 85.3 ± 6.2 |

2.3 Experimental Workflow Visualization

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate (1x10^4 cells/well) adhere Incubate overnight (allow adherence) seed->adhere treat Treat with this compound (0.1 - 100 µM) incubate Incubate for 24h or 48h treat->incubate add_mtt Add MTT solution (5 mg/mL) incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve formazan in DMSO incubate_mtt->dissolve read Read absorbance at 570 nm dissolve->read calculate Calculate IC50 values

Caption: Workflow for assessing cell viability using the MTT assay.

3.0 Apoptosis and Cell Cycle Analysis

To understand the mechanism of this compound-induced cytotoxicity, its effects on apoptosis and cell cycle progression were investigated.

3.1 Experimental Protocols

3.1.1 Annexin V/Propidium Iodide (PI) Staining for Apoptosis HepG2 cells were treated with this compound at its IC50 concentration for 24 hours. Cells were then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Cells were stained with FITC-conjugated Annexin V and Propidium Iodide for 15 minutes in the dark, according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1.2 Cell Cycle Analysis HepG2 cells treated with this compound were harvested, washed, and fixed in 70% cold ethanol (B145695) overnight at -20°C. Fixed cells were then washed and incubated with RNase A and stained with Propidium Iodide. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

3.2 Data Presentation

Table 2: Effect of this compound on Apoptosis in HepG2 Cells (24h)

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Control 95.1 ± 1.5 2.5 ± 0.4 1.8 ± 0.3 0.6 ± 0.1

| this compound (45 µM) | 60.3 ± 2.8 | 18.7 ± 1.9 | 15.4 ± 1.6 | 5.6 ± 0.7 |

Table 3: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (24h)

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control 55.2 ± 3.3 28.9 ± 2.1 15.9 ± 1.8

| this compound (45 µM) | 40.1 ± 2.9 | 25.5 ± 2.4 | 34.4 ± 3.1 |

4.0 Mechanistic Insights: Signaling Pathway Analysis

Based on the observed G2/M arrest, the involvement of the p53-p21 signaling pathway was investigated.

4.1 Experimental Protocol

4.1.1 Western Blot Analysis HepG2 cells were treated with this compound (45 µM) for 24 hours. Total protein was extracted using RIPA buffer, and protein concentration was determined by the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against p53, p21, and β-actin overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4.2 Signaling Pathway Visualization

p53_p21_Pathway compound_node Compound this compound dna_damage Cellular Stress (e.g., DNA Damage) compound_node->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk CDK2/Cyclin E Complex p21->cdk Inhibition arrest G2/M Phase Arrest cdk->arrest Blocked Progression

Caption: Proposed p53-p21 pathway for this compound-induced G2/M arrest.

The in vitro toxicological assessment of the hypothetical compound this compound indicates moderate cytotoxicity, primarily in metabolically active cell lines like HepG2. The mechanism of toxicity appears to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially involving the activation of the p53-p21 signaling pathway. These findings provide a foundational understanding of this compound's safety profile and highlight areas for further investigation, including more detailed genotoxicity and specific organ toxicity studies.

Unable to Identify "2DII" as a Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a chemical compound abbreviated as "2DII" have not yielded any relevant results in scientific and chemical databases. The abbreviation predominantly corresponds to the "2° Investing Initiative (this compound)," an international, non-profit think tank focused on sustainable finance.

Due to the lack of information identifying "this compound" as a specific chemical entity, it is not possible to provide an in-depth technical guide on its solubility in different solvents. The core requirements of the request, including quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the unambiguous identification of the compound .

Without a valid chemical name, CAS number, or other standard identifiers, a comprehensive search for its physicochemical properties, such as solubility, cannot be performed. Scientific literature and chemical databases are organized around standardized nomenclature to ensure clarity and precision.

Researchers, scientists, and drug development professionals who are familiar with a compound under a specific internal code or abbreviation are encouraged to provide the full chemical name or a more universally recognized identifier to enable a thorough and accurate response. Once the correct chemical identity is provided, a detailed technical guide as requested can be compiled.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the Small Molecule 2DII in Cellular Signaling Pathways

This technical guide provides a comprehensive overview of the small molecule this compound, a novel modulator of the mTORC2 signaling pathway. The document details its mechanism of action, the cellular pathway it targets, quantitative data from key experiments, and the methodologies used to elucidate its function.

Introduction

The small molecule this compound has been identified as a selective binder to the Pleckstrin Homology (PH) domain of the mammalian Stress-activated protein kinase Interacting protein 1 (mSin1).[1][2] mSin1 is a critical component of the mTOR Complex 2 (mTORC2), a key regulator of cell growth, proliferation, survival, and metabolism.[3][4][5][6] By targeting the mSin1 PH domain, this compound disrupts the localization and activation of mTORC2, leading to the modulation of downstream signaling events, most notably the phosphorylation of AKT1.[1][2] This guide synthesizes the current understanding of this compound's role in cellular signaling, providing a valuable resource for researchers in oncology, metabolic diseases, and drug discovery.

The mTORC2 Signaling Pathway and the Role of mSin1

The PI3K/AKT/mTOR signaling network is a central pathway in cellular regulation. Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a critical second messenger.[7][8][9] PI(3,4,5)P3 recruits proteins containing PH domains to the plasma membrane, initiating downstream signaling cascades.[9]

One such protein is mSin1, an essential scaffold of the mTORC2 complex. The binding of the mSin1 PH domain to PI(3,4,5)P3 at the plasma membrane is a crucial step for the activation of mTORC2's kinase activity.[10][11] Once activated, mTORC2 phosphorylates several downstream targets, including AKT1 at serine residue 473 (S473).[4][11] This phosphorylation is a key event for full AKT1 activation, which in turn promotes cell survival and proliferation.[7][11]

Mechanism of Action of this compound

This compound functions as an inhibitor of the mTORC2 pathway by directly interfering with the membrane recruitment of the complex. Proteomic studies have confirmed that mSin1 is the primary intracellular target of this compound.[1][12] The molecule was discovered from a DNA-encoded library designed to mimic phospholipids, which explains its affinity for the PH domain of mSin1.[1]

By binding to the mSin1 PH domain, this compound prevents its interaction with PI(3,4,5)P3-containing membranes.[1][13] This disruption of membrane localization inhibits the activation of mTORC2, leading to a subsequent reduction in the phosphorylation of its downstream effector, AKT1, at the S473 site.[1]

2DII_Mechanism_of_Action cluster_membrane Plasma Membrane PIP3 PI(3,4,5)P3 mTORC2_active Active mTORC2 PIP3->mTORC2_active Activates AKT1_unphos AKT1 mTORC2_active->AKT1_unphos mSin1 mSin1 PH Domain mSin1->PIP3 Binds to TwoDII This compound TwoDII->mSin1 Binds & Inhibits mTORC2_inactive Inactive mTORC2 mTORC2_inactive->mSin1 Part of AKT1_phos p-AKT1 (S473)

Caption: Mechanism of this compound-mediated inhibition of the mTORC2 pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the studies on this compound.

ParameterValueMethodReference
Reduction in floated mSin1 protein with this compound4-foldLiposome (B1194612) Flotation Assay[13]
Cellular EC50 for p-AKT1(S473) inhibition8.50 ± 1.45 µMWestern Blot Analysis[12]
Binding affinity (Kd) of this compound-FITC to mSin1 PH domainData mentionedFluorescence Polarization[1]

Experimental Protocols

Liposome Flotation Assay

This assay is a cornerstone for studying the interaction between proteins and lipid membranes. It was used to demonstrate that this compound inhibits the binding of the mSin1 PH domain to PI(3,4,5)P3-containing liposomes.

Principle: Liposomes, being less dense than a sucrose (B13894) solution, will float to the top during ultracentrifugation. If a protein binds to these liposomes, it will float with them. Unbound protein will remain at the bottom of the tube. The distribution of the protein between the top and bottom fractions is then analyzed, typically by Western blotting.

Detailed Methodology:

  • Liposome Preparation:

    • Lipids (e.g., DOPC as the bulk lipid and a specific percentage of PI(3,4,5)P3) are mixed in chloroform (B151607) in a glass tube.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is dried further under vacuum to remove residual solvent.

    • The lipid film is rehydrated in a buffered solution (e.g., HEPES-buffered saline) to form multilamellar vesicles (MLVs).

    • Small unilamellar vesicles (SUVs) are then formed by sonication or extrusion through a polycarbonate membrane.

  • Protein-Liposome Binding:

    • The purified mSin1 PH domain protein is incubated with the prepared liposomes in the presence of either this compound or a vehicle control (e.g., DMSO).

    • The incubation is typically carried out at room temperature for a set period to allow binding to reach equilibrium.

  • Sucrose Gradient and Ultracentrifugation:

    • The protein-liposome mixture is adjusted to a high sucrose concentration (e.g., 30%).

    • This mixture is layered at the bottom of an ultracentrifuge tube.

    • It is then overlaid with layers of decreasing sucrose concentrations (e.g., 25% and 0%).

    • The gradient is subjected to ultracentrifugation at high speed (e.g., >200,000 x g) for several hours at 4°C.

  • Analysis:

    • After centrifugation, fractions are carefully collected from the top, middle, and bottom of the gradient.

    • The protein content in each fraction is precipitated (e.g., with TCA) and then analyzed by SDS-PAGE and Western blotting using an antibody against the mSin1 PH domain (or a tag).

    • The ratio of protein in the top (floated) fraction to the bottom (unbound) fraction is quantified to determine the extent of liposome binding.

Liposome_Flotation_Assay_Workflow start Start prepare_liposomes 1. Prepare Liposomes (with PI(3,4,5)P3) start->prepare_liposomes incubate 2. Incubate (mSin1 PH + Liposomes ± this compound) prepare_liposomes->incubate gradient 3. Create Sucrose Gradient & Load Sample incubate->gradient centrifuge 4. Ultracentrifugation gradient->centrifuge collect 5. Collect Fractions (Top, Middle, Bottom) centrifuge->collect analyze 6. Analyze by Western Blot collect->analyze end End analyze->end

Caption: Workflow for the Liposome Flotation Assay.

Conclusion

The small molecule this compound represents a significant tool for the study of the mTORC2 signaling pathway and a potential starting point for the development of novel therapeutics. Its well-defined mechanism of action, involving the direct inhibition of mSin1 PH domain binding to PI(3,4,5)P3, provides a clear rationale for its effects on downstream AKT1 phosphorylation. The experimental approaches used to characterize this compound, particularly the liposome flotation assay, are robust methods for investigating protein-lipid interactions. This guide provides the foundational knowledge required for researchers and drug development professionals to understand and further explore the role of this compound and similar molecules in cellular signaling.

References

Methodological & Application

Unraveling the Protocol for 2DII in Cell Culture Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "2DII" have revealed a significant ambiguity, as the term predominantly refers to the 2° Investing Initiative, a global non-profit think tank focused on aligning financial markets with climate goals. To provide an accurate and relevant protocol for cell culture experiments, clarification of the specific compound intended for use is essential. Researchers, scientists, and drug development professionals are advised to verify the full chemical name or a more specific identifier of the substance they are working with.

Once the correct compound is identified, a detailed application note and protocol can be developed. The following structure is a template of what will be provided, pending the correct compound information.

Introduction to [Correct Compound Name]

This section will provide a comprehensive overview of the compound, including its chemical structure, primary known mechanism of action, and its relevance and applications in cell culture-based research. It will detail whether the compound is an inhibitor, activator, or modulator of specific cellular processes and its significance in various fields of study, such as oncology, immunology, or neuroscience.

Mechanism of Action and Signaling Pathways

A detailed explanation of the molecular pathways affected by the compound will be presented here. This will include diagrams of the signaling cascades, illustrating how the compound interacts with its molecular targets and the downstream consequences of this interaction.

Example Signaling Pathway Diagram (Hypothetical)

Compound_X_Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates compound [Correct Compound Name] compound->receptor Binds kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates nucleus Nucleus tf->nucleus response Cellular Response (e.g., Apoptosis) nucleus->response

Caption: Hypothetical signaling pathway initiated by the binding of a compound to its receptor.

Experimental Protocols

This core section will provide detailed, step-by-step methodologies for utilizing the compound in various cell culture experiments.

Reagent Preparation and Storage
  • Stock Solution Preparation: Instructions on how to dissolve the compound, including recommended solvents (e.g., DMSO, ethanol) and the preparation of a high-concentration stock solution.

  • Storage Conditions: Detailed information on the optimal temperature and light conditions for storing both the powdered compound and the stock solution to ensure stability and efficacy.

  • Working Solution Preparation: Guidelines for diluting the stock solution in cell culture media to the desired final concentrations for experiments.

Cell Culture and Treatment
  • Cell Line Selection: Recommendations for suitable cell lines based on the compound's known targets and mechanism of action.

  • Cell Seeding: Protocols for seeding cells at the appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment Protocol: Step-by-step instructions for adding the compound to the cell cultures, including incubation times and any necessary media changes.

In Vitro Assays

Detailed protocols for common assays to assess the effects of the compound will be provided, including but not limited to:

  • Cytotoxicity/Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the dose-dependent effect of the compound on cell viability.

  • Proliferation Assays (e.g., BrdU, Ki67 staining): To measure the impact on cell division.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify programmed cell death induced by the compound.

  • Western Blotting: To analyze changes in protein expression levels within the targeted signaling pathway.

  • Quantitative PCR (qPCR): To measure changes in gene expression.

Data Presentation

Quantitative data from the described assays will be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example - Recommended Concentration Ranges for [Correct Compound Name]

Cell LineRecommended Concentration Range (µM)Incubation Time (hours)Assay Type
MCF-71 - 5024, 48, 72Cytotoxicity
A5490.5 - 2548Apoptosis
Jurkat5 - 10024Proliferation

Table 2: Example - IC50 Values for [Correct Compound Name] in Various Cell Lines

Cell LineIC50 (µM) after 48h
MCF-715.2
A5498.7
Jurkat22.5

Experimental Workflow Visualization

Diagrams will be provided to visualize the entire experimental process, from cell preparation to data analysis.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Incubation) start->cell_prep treatment [Correct Compound Name] Treatment cell_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assays Perform In Vitro Assays (Viability, Apoptosis, etc.) incubation->assays data_analysis Data Collection & Analysis assays->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cell culture experiments involving compound treatment.

To proceed with generating a specific and actionable protocol, please provide the correct name of the compound of interest.

Application Notes and Protocols for the Detection of 2,5-dimethoxy-4-iodoamphetamine (2DII)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-dimethoxy-4-iodoamphetamine (2DII), also known as DOI, is a potent psychedelic drug belonging to the substituted phenethylamine (B48288) class.[1][2] It is structurally related to other hallucinogenic amphetamines like DOB (2,5-dimethoxy-4-bromoamphetamine).[1][3] this compound primarily exerts its effects by acting as a powerful agonist at serotonin (B10506) 5-HT2A receptors.[2][3] Due to its psychoactive properties and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in various biological and forensic samples. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), aimed at researchers, toxicologists, and drug development professionals.

Pharmacological Action: Serotonin 5-HT2A Receptor Signaling

This compound's hallucinogenic effects are mediated through its high affinity for and activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[3] This interaction initiates a downstream signaling cascade that leads to the modulation of neuronal activity. The pathway involves the activation of phospholipase C (PLC), which subsequently leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium levels and activation of protein kinase C (PKC).

2DII_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes This compound This compound (DOI) This compound->5HT2A Binds Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Leads to Response Psychoactive Effects Ca_PKC->Response Results in

Caption: this compound signaling through the 5-HT2A receptor pathway.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the detection of phenethylamines. For polar compounds like this compound, chemical derivatization is often employed to improve volatility and chromatographic performance.

Experimental Workflow for GC-MS Analysis

The general workflow involves sample extraction, derivatization of the analyte, and subsequent analysis by GC-MS.

GC_MS_Workflow Sample Biological Sample (Urine, Blood) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Derivatization Microwave-Assisted Acetylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: General experimental workflow for GC-MS analysis of this compound.

Protocol: GC-MS Analysis of this compound in Urine

This protocol is based on methods developed for related phenethylamines and is suitable for the detection of this compound.[4]

1. Sample Preparation (Acid Hydrolysis and Extraction)

  • To 1-2 mL of urine, add an appropriate internal standard.

  • Add 1 mL of concentrated hydrochloric acid.

  • Heat the sample at 100°C for 30 minutes to hydrolyze conjugates.

  • Allow the sample to cool and adjust the pH to approximately 8-9 with concentrated sodium hydroxide (B78521).

  • Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., chloroform (B151607) or ethyl acetate), vortexing for 5 minutes, and centrifuging.[5]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Microwave-Assisted Acetylation)

  • Reconstitute the dried extract in 100 µL of an acetylation mixture (e.g., acetic anhydride/pyridine).

  • Heat the sample in a microwave oven (e.g., 1-2 minutes at a suitable power setting) to form the acetyl derivative of this compound.[4]

  • Evaporate the derivatization reagents and reconstitute the sample in 50-100 µL of a suitable solvent (e.g., ethyl acetate) for injection.[6]

3. Instrumental Parameters

  • Instrument : Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[5]

  • Column : DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[5]

  • Carrier Gas : Helium at a constant flow of 1 mL/min.[5]

  • Injector : Splitless mode, 280°C.[5]

  • Oven Program : Initial temperature of 100°C, hold for 2 minutes, ramp at 10-20°C/min to 300°C, hold for 5-10 minutes.[5][7]

  • MS Transfer Line : 280°C.[5]

  • MS Ion Source : 230°C.[5][7]

  • MS Quadrupole : 150°C.[5]

  • Acquisition Mode : Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Analytical Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound without the need for derivatization, making it a preferred method in many forensic and clinical laboratories.[1][8]

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS typically involves a simpler sample preparation, often "dilute-and-shoot" or solid-phase extraction, followed by direct analysis.

LC_MS_MS_Workflow Sample Biological Sample (Urine, Plasma, Blood) Extraction Protein Precipitation or Solid-Phase Extraction (SPE) Sample->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data Data Acquisition (MRM Mode) & Analysis LCMSMS->Data

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Analysis of this compound in Blood/Urine

This protocol provides a sensitive method for quantifying this compound in biological fluids.[8][9]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pipette 1 mL of the sample (urine or plasma) into a glass tube.[8]

  • Add the internal standard and 1 mL of 2% formic acid. Vortex to mix.[8]

  • Condition a mixed-mode SPE column by washing with 1 mL of methanol, followed by 1 mL of 2% formic acid.[8]

  • Load the prepared sample onto the SPE column.

  • Wash the column with 1 mL of deionized water, followed by 1 mL of an acidic organic solvent (e.g., 0.1 M HCl in acetonitrile).

  • Dry the column under vacuum or nitrogen.

  • Elute the analyte with 1-2 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

2. Instrumental Parameters

  • Instrument : HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, sub-2 µm particle size) is a suitable first choice.

  • Mobile Phase A : 5 mM ammonium formate (B1220265) with 0.01% formic acid in water.[10]

  • Mobile Phase B : Acetonitrile with 0.01% formic acid.[10]

  • Flow Rate : 0.3-0.5 mL/min.

  • Gradient : A typical gradient would start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate.

  • Ion Source : Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

Quantitative Data Summary

The performance of analytical methods is evaluated by parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[11][12][13] The following table summarizes reported performance data for the analysis of this compound (DOI) and the closely related 2C-I in various biological matrices.

AnalyteMethodMatrixLOQ/LODReference
2,5-dimethoxy-4-iodoamphetamine (DOI)CE-DADBlood2100 ng/mL (LOD)[1]
2,5-dimethoxy-4-iodoamphetamine (DOI)CE-MSUrine6.5 ng/mL (LOD)[1]
2,5-dimethoxy-4-iodoamphetamine (DOI)LC-MS/MSPlasma, Urine10.0 ng/mL[1]
2,5-dimethoxy-4-iodoamphetamine (DOI)LC-MS/MSBlood, Urine1.0 ng/mL[1]
2,5-dimethoxy-4-iodophenethylamine (2C-I)LC-MS/MSUrine7.5 ng/mL (Measured Conc.)[9][14]

Note on Immunoassays: Standard immunoassays used for amphetamines are generally not expected to detect this compound and related phenethylamines, necessitating the use of more specific confirmatory methods like GC-MS or LC-MS/MS.[3][9]

References

Application Notes and Protocols for Imaging with 2DII, a Fluorescent Probe for the mTORC2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2DII is a novel small molecule modulator of the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway. Its fluorescent analog, this compound-Cy3, provides a powerful tool for researchers to visualize and study the mTORC2 pathway in live cells. This allows for real-time monitoring of cellular processes and the investigation of the effects of various stimuli or therapeutic agents on this critical signaling cascade. The mTORC2 pathway is a key regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. These application notes provide detailed protocols and data for utilizing this compound-Cy3 as a fluorescent probe for imaging the mTORC2 pathway.

Photophysical Properties of this compound-Cy3

The photophysical properties of this compound-Cy3 are primarily determined by the Cy3 fluorophore. While conjugation to the this compound molecule may cause slight shifts, the following table summarizes the key spectral properties of Cy3, which serve as an excellent starting point for imaging experiments.

PropertyValueReference
Excitation Maximum (λex) ~554 nm[1]
Emission Maximum (λem) ~568 nm[1]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.15[1]
Recommended Laser Line 532 nm[2]
Recommended Filter Set TRITC (tetramethylrhodamine)[2]

mTORC2 Signaling Pathway

The mTORC2 signaling pathway is a complex cascade that responds to various growth factors and cellular cues. This compound is known to modulate this pathway. Understanding the key components and their interactions is crucial for interpreting imaging results obtained with the this compound-Cy3 probe.

mTORC2_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K mTORC2 mTORC2 (mTOR, RICTOR, mSIN1, etc.) PIP3->mTORC2 activates Akt Akt mTORC2->Akt phosphorylates (Ser473) PKC PKCα mTORC2->PKC activates SGK1 SGK1 mTORC2->SGK1 activates TwoDII This compound (Modulator) TwoDII->mTORC2 modulates Survival Cell Survival & Proliferation Akt->Survival Cytoskeleton Actin Cytoskeleton Organization PKC->Cytoskeleton Metabolism Metabolism SGK1->Metabolism

Caption: The mTORC2 signaling pathway is activated by growth factors, leading to the activation of downstream effectors like Akt, PKCα, and SGK1, which regulate crucial cellular processes. This compound modulates the activity of mTORC2.

Experimental Protocols

The following protocols provide a general framework for using this compound-Cy3 in live-cell imaging. Optimization of parameters such as probe concentration and incubation time may be necessary for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging of this compound-Cy3 Localization

This protocol describes the steps for labeling live cells with this compound-Cy3 and visualizing its subcellular distribution.

Materials:

  • This compound-Cy3 fluorescent probe

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fluorescence microscope equipped with a 532 nm laser and a TRITC filter set

  • Environmental chamber for maintaining 37°C and 5% CO₂

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound-Cy3 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration in the range of 1-10 µM is recommended, but should be optimized.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Add the this compound-Cy3 containing medium to the cells.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C and 5% CO₂. The optimal incubation time should be determined empirically.

  • Washing (Optional but Recommended):

    • Remove the labeling medium.

    • Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.[3]

  • Imaging:

    • Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

    • Place the dish on the microscope stage within the environmental chamber.

    • Acquire images using the 532 nm laser for excitation and a TRITC filter set for emission.

    • Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[3]

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Prepare_Probe Prepare this compound-Cy3 working solution Cell_Culture->Prepare_Probe Label_Cells Incubate cells with This compound-Cy3 Prepare_Probe->Label_Cells Wash_Cells Wash cells to remove unbound probe Label_Cells->Wash_Cells Image_Cells Acquire images using fluorescence microscope Wash_Cells->Image_Cells Analyze_Data Analyze image data Image_Cells->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for live-cell imaging experiments using the this compound-Cy3 fluorescent probe.

Applications in Drug Development

The use of this compound-Cy3 in imaging provides a valuable tool for various stages of drug development:

  • Target Validation: Visually confirm the engagement of drug candidates with the mTORC2 pathway in a cellular context.

  • Mechanism of Action Studies: Elucidate how novel compounds modulate the mTORC2 pathway by observing changes in probe localization or intensity.

  • High-Content Screening: Develop automated imaging assays to screen compound libraries for their effects on mTORC2 signaling.

  • Pharmacodynamic Biomarker Development: Use changes in this compound-Cy3 signal as a cellular biomarker to assess drug activity in preclinical models.

Troubleshooting

  • High Background Fluorescence:

    • Ensure complete removal of unbound probe by performing thorough washes.[3]

    • Optimize the probe concentration; use the lowest effective concentration.

    • Use a phenol (B47542) red-free imaging medium.

  • Weak Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the filter sets are appropriate for Cy3.

    • Check the health and viability of the cells.

  • Phototoxicity:

    • Minimize exposure to excitation light by using the lowest possible laser power and exposure times.[3]

    • Use a more sensitive camera.

    • Acquire images at longer intervals for time-lapse experiments.

Conclusion

This compound-Cy3 is a promising fluorescent probe for the investigation of the mTORC2 signaling pathway in live cells. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this tool into their studies. By enabling the direct visualization of a key cellular signaling pathway, this compound-Cy3 has the potential to accelerate our understanding of mTORC2 biology and facilitate the development of novel therapeutics targeting this pathway.

References

Application Notes and Protocols for Antibody and Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The conjugation of these two components is a critical step in the development of an effective and safe ADC. This document provides detailed application notes and protocols for common antibody and protein conjugation methodologies.

It is important to note that a search for "2DII conjugation" did not yield specific, publicly available information on a distinct conjugation chemistry or molecule with this designation. Therefore, this document will focus on two of the most widely used and well-established conjugation chemistries:

  • Thiol-Maleimide Conjugation: This method targets cysteine residues on the antibody.

  • Amine-NHS Ester Conjugation: This method targets lysine (B10760008) residues on the antibody.

These protocols are intended for researchers, scientists, and drug development professionals.

I. Thiol-Maleimide Conjugation for Site-Specific Antibody Modification

Thiol-maleimide chemistry is a popular method for conjugating molecules to antibodies, often utilized for creating site-specific ADCs. This approach targets the sulfhydryl (-SH) groups of cysteine residues. Interchain disulfide bonds within the antibody can be selectively reduced to provide free thiols for conjugation, allowing for control over the number and location of conjugated molecules.

A. General Workflow for Thiol-Maleimide Conjugation

The overall process involves antibody preparation, reduction of disulfide bonds, conjugation with a maleimide-activated molecule, and purification of the resulting conjugate.

Thiol_Maleimide_Workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_purification1 Purification cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification2 Final Purification cluster_characterization Characterization Ab_prep Antibody in Amine-Free Buffer Reduction Add Reducing Agent (e.g., TCEP) Incubate Ab_prep->Reduction Purify1 Remove Excess Reducing Agent Reduction->Purify1 Conjugation Add Maleimide-Activated Payload Incubate Purify1->Conjugation Quench Add Quenching Reagent (e.g., Cysteine) Conjugation->Quench Purify2 Purify ADC (e.g., SEC, HIC) Quench->Purify2 Characterization Analyze DAR, Purity, and Aggregation Purify2->Characterization

Figure 1: General workflow for thiol-maleimide antibody conjugation.

B. Experimental Protocol: Thiol-Maleimide Conjugation

This protocol provides a general guideline for conjugating a maleimide-activated payload to an IgG antibody. Optimization may be required for specific antibodies and payloads.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Maleimide-activated payload dissolved in DMSO

  • Quenching solution: N-acetylcysteine or L-cysteine (1 M)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Reaction buffer: Phosphate buffer with EDTA (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Antibody Preparation:

    • Start with a purified antibody solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.

  • Reduction of Disulfide Bonds:

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours. The incubation time and TCEP concentration may need to be optimized to achieve the desired number of free thiols.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column or spin filtration device equilibrated with reaction buffer. This step is crucial to prevent the reaction of TCEP with the maleimide (B117702).

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated payload in anhydrous DMSO.

    • Add a 1.5 to 5-fold molar excess of the maleimide-payload to the reduced antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of N-acetylcysteine or L-cysteine (relative to the maleimide payload) to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload, quenched maleimide, and other reaction byproducts using a suitable chromatography method such as SEC or Hydrophobic Interaction Chromatography (HIC).

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

C. Quantitative Data: Drug-to-Antibody Ratio (DAR) for Cysteine-Linked ADCs

The DAR is a critical quality attribute of an ADC. For cysteine-linked ADCs, a DAR of 2, 4, or 8 is often targeted. The distribution of different DAR species can be determined by methods like HIC-UV or mass spectrometry.

Method Target DAR Observed Average DAR Reference
HIC-UV43.9 - 4.1[1][2]
LC-MS44.0[1]
Papain Digestion HRMS43.79[3]

II. Amine-NHS Ester Conjugation for Lysine Modification

N-hydroxysuccinimide (NHS) ester chemistry is a widely used method for conjugating molecules to the primary amines of lysine residues on antibodies. Since antibodies typically have numerous accessible lysine residues, this method often results in a heterogeneous mixture of conjugates with varying DARs.

A. General Workflow for Amine-NHS Ester Conjugation

The process involves preparing the antibody in an amine-free buffer, reacting it with the NHS-ester activated molecule, and then purifying the conjugate.

Amine_NHS_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification cluster_characterization Characterization Ab_prep Antibody in Amine-Free Buffer (pH 8.0-8.5) Conjugation Add NHS-Ester Activated Payload Incubate Ab_prep->Conjugation Quench Add Quenching Reagent (e.g., Tris, Glycine) Conjugation->Quench Purify Purify ADC (e.g., SEC, Dialysis) Quench->Purify Characterization Analyze DAR, Purity, and Aggregation Purify->Characterization

Figure 2: General workflow for amine-NHS ester antibody conjugation.

B. Experimental Protocol: Amine-NHS Ester Conjugation

This protocol provides a general procedure for conjugating an NHS-ester activated payload to an IgG antibody.

Materials:

  • Antibody (IgG)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • NHS-ester activated payload dissolved in anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

  • Purification supplies (e.g., SEC column, dialysis tubing)

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange to transfer the antibody into the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[4]

  • Conjugation Reaction:

    • Prepare a fresh stock solution of the NHS-ester activated payload in anhydrous DMSO or DMF.[5]

    • Add a 5 to 20-fold molar excess of the NHS-ester payload to the antibody solution. The ratio will influence the final DAR and should be optimized.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted payload and other small molecules by SEC or dialysis.

  • Characterization:

    • Analyze the purified ADC for DAR, purity, and aggregation.

C. Quantitative Data: Drug-to-Antibody Ratio (DAR) for Lysine-Linked ADCs

Lysine conjugation typically results in a heterogeneous distribution of DAR species. The average DAR is a key parameter to control.

Method Reaction pH Incubation Time (min) Observed Average DAR Reference
LC-MS7.5151.07[6]
LC-MS7.5301.44[6]
LC-MS7.5602.51[6]
LC-MS7.51203.18[6]
LC-MS8.0120~4.5[6]

III. Characterization of Antibody-Protein Conjugates

Thorough characterization of the final conjugate is essential to ensure its quality, efficacy, and safety. Key parameters to assess include:

  • Drug-to-Antibody Ratio (DAR): The average number of drugs conjugated to each antibody. This can be determined by:

    • UV-Vis Spectroscopy: A relatively simple method that compares the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the drug.[7]

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[7]

    • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC or its subunits, allowing for precise DAR determination and identification of different drug-loaded species.[7][8]

  • Purity: Assessed by methods like Size Exclusion Chromatography (SEC) to detect and quantify aggregates and fragments.

  • Conjugation Site Analysis: For site-specific conjugates, peptide mapping using LC-MS/MS can be used to identify the specific cysteine or lysine residues that have been modified.

  • In Vitro Potency: The biological activity of the ADC is evaluated in cell-based assays to ensure that the conjugation process has not compromised the antibody's binding affinity or the drug's cytotoxic activity.

The choice of conjugation chemistry is a critical decision in the design and development of antibody-drug conjugates. Thiol-maleimide and amine-NHS ester chemistries are two robust and widely used methods. The detailed protocols and application notes provided here serve as a guide for researchers to perform these conjugations and to understand the key parameters for producing well-characterized and effective antibody-protein conjugates. It is essential to optimize the reaction conditions for each specific antibody and payload to achieve the desired product characteristics.

References

A Novel Small Molecule, 2DII, Modulates the mTORC2 Pathway by Targeting the mSin1 Pleckstrin Homology Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2DII is a novel small molecule identified from a DNA-encoded library that has been shown to modulate the mTORC2 signaling pathway.[1] It functions by specifically interacting with the pleckstrin homology (PH) domain of mSin1, a key component of the mTORC2 complex.[1] This interaction disrupts the localization of mSin1 to the plasma membrane, thereby inhibiting the downstream signaling cascade. The discovery of this compound presents a promising avenue for therapeutic intervention in diseases where the mTORC2 pathway is dysregulated. This document provides detailed information on the mechanism of action of this compound and protocols for its use in relevant assays.

Mechanism of Action

The mTORC2 pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. A key event in its activation is the recruitment of the mSin1 subunit to the plasma membrane through the interaction of its PH domain with phosphoinositides like PI(3,4,5)P3. The small molecule this compound has been demonstrated to interfere with this process.

Liposome flotation assays have shown that this compound significantly reduces the interaction of the mSin1 PH domain with vesicles containing PI(3,4,5)P3 by as much as four-fold.[1] Further experiments using a fluorescently labeled analog, this compound-Cy3, have confirmed that this compound localizes to the plasma membrane in live cells.[1] Crucially, the presence of unlabeled this compound can displace the fluorescent analog and block its incorporation, indicating a specific binding interaction at the plasma membrane.[1]

In cellular assays, this compound treatment alters the localization of mSin1-GFP.[1] In starved cells where mSin1-GFP is partially displaced from the plasma membrane, the addition of serum (FCS) typically restores its membrane localization. However, pretreatment with this compound prevents this serum-induced relocalization, demonstrating its inhibitory effect on the mTORC2 pathway in a cellular context.[1]

Quantitative Data Summary

Assay Conditions Result Reference
Liposome Flotation AssaymSin1 PH domain with PI(3,4,5)P3-loaded vesicles4-fold reduction in floated protein in the presence of this compound[1]
Live Cell ImagingMCF7 cells expressing mSin1-GFP, 40 µM this compoundThis compound prevents serum-induced relocalization of mSin1-GFP to the plasma membrane[1]

Experimental Protocols

1. Liposome Flotation Assay

This assay is used to assess the interaction between the mSin1 PH domain and phosphoinositide-containing liposomes and the inhibitory effect of this compound.

Materials:

  • mSin1 PH domain protein

  • DOPC (dioleoylphosphatidylcholine)

  • PI(3,4,5)P3 (phosphatidylinositol (3,4,5)-trisphosphate)

  • This compound small molecule

  • Buffer (e.g., PBS)

  • Sucrose (B13894) solutions (for gradient)

  • Ultracentrifuge

Protocol:

  • Prepare liposomes by mixing DOPC with or without PI(3,4,5)P3 in chloroform, drying the lipid film, and rehydrating with buffer.

  • Incubate the mSin1 PH domain protein with the prepared liposomes in the presence or absence of this compound.

  • Load the mixture at the bottom of an ultracentrifuge tube and create a sucrose gradient on top.

  • Centrifuge at high speed. Liposomes and associated proteins will float to the top of the gradient.

  • Carefully collect fractions from the top and bottom of the gradient.

  • Analyze the protein content in the top and bottom fractions by Western Blot using an antibody against the mSin1 PH domain.

  • Quantify the band intensities to determine the ratio of top-to-bottom signal, which indicates the extent of protein-liposome interaction.

2. Live Cell Imaging of mSin1-GFP Localization

This protocol is for visualizing the effect of this compound on the subcellular localization of mSin1 in live cells.

Materials:

  • MCF7 cells (or other suitable cell line)

  • Plasmid encoding mSin1-GFP

  • Transfection reagent

  • Complete DMEM media

  • Serum-free DMEM media

  • This compound small molecule (e.g., at 40 µM)

  • Fluorescence microscope

Protocol:

  • Seed MCF7 cells on glass-bottom dishes suitable for live-cell imaging.

  • Transfect the cells with the mSin1-GFP plasmid according to the manufacturer's protocol.

  • Allow cells to grow in complete DMEM for 24 hours.

  • For the starvation condition, replace the complete media with serum-free DMEM and incubate overnight (approximately 18 hours).

  • For the treatment group, add this compound (e.g., 40 µM) to the starved cells and incubate for 45 minutes.

  • To stimulate the pathway, add FCS to the media for 15 minutes in both treated and untreated cells.

  • Visualize the localization of mSin1-GFP using a fluorescence microscope. Capture images of cells under each condition: full media, starvation, starvation + FCS, and starvation + this compound + FCS.

Visualizations

experimental_workflow cluster_liposome Liposome Flotation Assay cluster_imaging Live Cell Imaging liposome_prep Prepare Liposomes (DOPC +/- PI(3,4,5)P3) incubation Incubate Liposomes with mSin1 PH Domain +/- this compound liposome_prep->incubation centrifugation Sucrose Gradient Ultracentrifugation incubation->centrifugation analysis Western Blot Analysis of Top/Bottom Fractions centrifugation->analysis transfection Transfect Cells with mSin1-GFP starvation Serum Starvation transfection->starvation treatment Treat with this compound starvation->treatment Treatment Group stimulation Stimulate with Serum (FCS) starvation->stimulation Control Group treatment->stimulation imaging Fluorescence Microscopy stimulation->imaging

Caption: Experimental workflow for assays involving this compound.

signaling_pathway cluster_pathway mTORC2 Signaling Pathway and this compound Inhibition growth_factor Growth Factor Signal pi3k PI3K Activation growth_factor->pi3k pip3 PI(3,4,5)P3 at Plasma Membrane pi3k->pip3 msin1 mSin1-PH Domain pip3->msin1 recruits mtorc2 mTORC2 Complex downstream Downstream Signaling (e.g., Akt phosphorylation) mtorc2->downstream activates msin1->mtorc2 localizes inhibitor This compound inhibitor->msin1 blocks interaction with PI(3,4,5)P3

Caption: Inhibition of mTORC2 pathway by this compound.

References

Clarification Regarding "2DII" in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "2DII" in the context of high-throughput screening, drug discovery, and related scientific fields have not yielded relevant results for a technology or methodology. The acronym "this compound" predominantly refers to the 2° Investing Initiative, an independent, non-profit think tank focused on aligning financial markets with the Paris Agreement climate goals. [1][2][3][4][5]

Given this discrepancy, it is not possible to provide the detailed Application Notes and Protocols as requested for a scientific technique abbreviated as "this compound." The core requirements of the request—summarizing quantitative data, providing experimental protocols, and creating diagrams for signaling pathways and workflows—are contingent on the correct identification of the subject.

It is likely that "this compound" is an internal or less common acronym for a specific technology or that there may be a typographical error in the provided topic.

To proceed with your request, please provide the full name of the technology or method of interest. Once the correct terminology is identified, a comprehensive response addressing all the specified requirements, including data presentation, detailed protocols, and visualizations, can be developed.

For example, if you are interested in a topic such as "Digital Dispensing and its applications in High-Throughput Screening," a detailed report can be generated.

We look forward to your clarification to provide you with the accurate and detailed information you require.

References

Application Note: Sterilization Methods for Sensitive Biological Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The sterilization of solutions is a critical step in research, development, and manufacturing to prevent microbial contamination. For sensitive biological solutions, such as those containing proteins, peptides, monoclonal antibodies, or other biologics, the choice of sterilization method is paramount. An inappropriate method can lead to degradation, aggregation, or loss of function of the active components, compromising the product's efficacy and safety. This document provides a detailed overview of common sterilization methods, their effects on sensitive molecules, and protocols for their application.

Overview of Common Sterilization Methods

The selection of a sterilization strategy is primarily determined by the stability of the solution's components.[1] Methods are broadly categorized as physical or chemical and can be applied terminally (to the final, sealed product) or through aseptic processing.[2][3]

  • Sterile Filtration: This physical removal method does not kill but excludes microorganisms.[4][5] It is the most common method for heat-labile drug solutions, such as protein and peptide formulations.[1][4] The solution is passed through a filter with a pore size typically 0.22 µm or smaller, which retains bacteria.[4][5]

  • Moist Heat (Autoclaving): This method uses pressurized steam at high temperatures (e.g., 121°C) to kill microorganisms through the hydrolysis and coagulation of cellular proteins.[5] While highly effective and reliable, it is generally unsuitable for heat-sensitive proteins and biologics, which can denature and aggregate.[6][7][8]

  • Gamma Irradiation: This is a terminal sterilization method that uses high-energy photons from a source like Cobalt-60 to kill microorganisms by breaking the covalent bonds of their DNA.[9] It has high penetration power, causes minimal temperature increase, and leaves no residue.[10][11] However, it can generate free radicals, which may lead to the oxidation and degradation of sensitive active pharmaceutical ingredients (APIs) and excipients.[11][12]

  • Aseptic Processing: This is not a sterilization method per se, but a manufacturing process for sterile products. In aseptic processing, the drug product, container, and closure are sterilized separately using appropriate methods (e.g., filtration for the liquid, heat for the container) and then brought together in a highly controlled, sterile environment.[2][13] This approach is used when terminal sterilization is not feasible.[14]

Data Presentation: Comparison of Methods

The following tables summarize key quantitative and qualitative aspects of the primary sterilization methods.

Table 1: Comparison of Sterilization Methods for Sensitive Solutions

MethodPrincipleTypical SAL¹AdvantagesDisadvantages & Risks to Biologics
Sterile Filtration Physical removal of microbes by size exclusion (typically 0.22 µm filter).N/A (Aseptic Process)Suitable for heat-labile materials.[4] Fast for small volumes.Risk of filter clogging; Potential for protein adsorption to the filter membrane[15][16]; Shear stress can cause aggregation[1]; Does not remove viruses or mycoplasma unless specific nanofilters are used.[4]
Moist Heat (Autoclave) Denaturation of microbial proteins by high-pressure steam (e.g., ≥121°C).[5]10⁻⁶Highly effective and reliable; Well-understood process; Leaves no toxic residues.Unsuitable for most proteins and biologics due to heat-induced denaturation, aggregation, and degradation.[8][17]
Gamma Irradiation DNA damage to microorganisms via high-energy photons (ionizing radiation).[9][18]10⁻⁶High penetration allows for terminal sterilization of products in final packaging[18]; No heat or residue.[10]Can generate free radicals, leading to oxidation and degradation of the API[11][12]; May affect excipients and packaging materials.

¹SAL (Sterility Assurance Level): The probability of a single viable microorganism occurring on an item after sterilization. A SAL of 10⁻⁶ (a one-in-a-million chance of a non-sterile unit) is a standard requirement for terminally sterilized pharmaceutical products.[19][20]

Table 2: Key Quantitative Parameters in Sterilization Validation

ParameterDefinitionTypical Target/Use
Log Reduction The decrease in microbial population on a logarithmic scale. A 1-log reduction equals a 90% decrease.[21][22]A 6-log reduction reduces a population of 1,000,000 to 1.[20] Sterilization processes are validated to demonstrate a sufficient log reduction.
D-value The time (in minutes) required at a specific temperature to achieve a 1-log (90%) reduction in a specific microbial population.[20][23]Used in thermal sterilization calculations to determine the necessary exposure time to achieve the desired SAL.
Sterility Assurance Level (SAL) The probability of a single viable microorganism being present on a product unit after sterilization.A value of 10⁻⁶ is the standard for terminal sterilization in the pharmaceutical industry.[19][20]

Table 3: Common Filter Materials for Sterile Filtration of Biological Solutions

Filter MaterialAbbreviationKey CharacteristicsProtein Binding
Polyethersulfone PESHydrophilic, high flow rates, low protein binding, good chemical compatibility with aqueous solutions.[24][25]Low
Polyvinylidene Fluoride PVDFHydrophilic, very low protein binding, broad chemical compatibility.[24]Very Low
Cellulose Acetate CAHydrophilic, inherently low protein binding, but can have lower flow rates.[26]Low
Polytetrafluoroethylene PTFEHydrophobic, requires pre-wetting with a solvent like ethanol (B145695) for aqueous solutions. Used for gases and solvents.[24]High (if not pre-wetted properly)

Key Considerations and Decision Making

Choosing the correct sterilization method requires a thorough evaluation of the product and process.

  • Component Stability: The primary consideration is the stability of the API and excipients. Most biologics are heat-labile, immediately ruling out autoclaving.[1][6] Radiation sensitivity must also be evaluated.[11]

  • Chemical Compatibility: The solution must be compatible with all materials it contacts, especially the filter membrane during filtration.[24] Incompatibility can lead to filter degradation, leaching of extractables into the product, or loss of API through adsorption.[24]

  • Regulatory Requirements: Regulatory bodies like the FDA and EMA state that terminal sterilization should be used whenever possible, as it provides a greater assurance of sterility than aseptic processing.[14] If a product can withstand terminal sterilization (e.g., via gamma irradiation), this is the preferred pathway.[14]

Visualization: Decision Workflow

The following diagram illustrates a typical decision-making process for selecting a sterilization method for a new biological solution.

G start Start: New Biological Solution Formulated q1 Is the API (e.g., protein) thermally stable? start->q1 q2 Can the API and excipients withstand gamma irradiation (e.g., no oxidation)? q1->q2 No autoclave Terminal Sterilization: Moist Heat (Autoclave) q1->autoclave  Yes gamma Terminal Sterilization: Gamma Irradiation q2->gamma  Yes filtration Aseptic Processing with Sterile Filtration q2->filtration No end_process Validated Sterile Product autoclave->end_process gamma->end_process filtration->end_process

Figure 1. Decision tree for selecting a sterilization method.

Experimental Protocols

The following are generalized protocols. Specific parameters must be validated for each unique product and process.[27][28][29]

Protocol 1: Sterile Filtration of a Protein Solution

Objective: To sterilize a protein solution for research or pre-clinical use by removing microbial contaminants using a 0.22 µm filter.

Materials:

  • Protein solution

  • Sterile syringe filter (e.g., 0.22 µm PVDF or PES) with low protein binding characteristics

  • Sterile syringe of appropriate size

  • Sterile collection vessel (e.g., centrifuge tube, vial)

  • Laminar flow hood or biological safety cabinet (BSC)

  • 70% Ethanol for disinfection

Procedure:

  • Preparation: Disinfect the work surface of the laminar flow hood/BSC with 70% ethanol. Place all sterile materials inside the hood.

  • Filter Selection: Choose a filter membrane material (e.g., PVDF, PES) and size based on the solution volume and chemical compatibility.[24] Ensure the filter is specified as having low protein binding.[16]

  • Assembly: Aseptically open the sterile syringe and filter packaging. Draw the protein solution into the syringe. Securely attach the syringe filter to the syringe tip using a Luer-Lok connection. Do not overtighten.

  • Pre-wetting (Optional but Recommended): To minimize protein loss due to non-specific binding, you can pass a small amount of sterile formulation buffer (without the protein) through the filter first. Discard this buffer.[16]

  • Filtration: Invert the syringe-filter assembly and gently push the plunger to expel any air. Position the filter outlet over the sterile collection vessel. Apply steady, gentle pressure to the syringe plunger to pass the solution through the filter. Avoid excessive pressure, which can damage the filter membrane or increase protein aggregation.

  • Completion: Once all the solution is filtered, a small amount of sterile air can be pushed through to recover any remaining liquid hold-up in the filter.

  • Integrity Testing (Bubble Point Test - for process validation/GMP): Post-filtration, the filter integrity should be tested to ensure it was not compromised during the process. This involves applying pressurized gas to the wetted membrane and identifying the pressure at which a continuous stream of bubbles emerges. This pressure should meet the manufacturer's specification.

  • Storage: Immediately cap the sterile collection vessel and store the filtered solution at the appropriate temperature (e.g., 2-8°C).

Visualization: Sterile Filtration Workflow

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Filtration p1 Disinfect BSC p2 Select low-binding 0.22 µm filter p1->p2 p3 Aseptically assemble syringe and filter p2->p3 e1 Draw solution into syringe p3->e1 e2 Pass solution through filter with gentle pressure e1->e2 e3 Collect sterile filtrate in aseptic container e2->e3 po1 Perform filter integrity test (optional) e3->po1 po2 Cap and store sterile solution po1->po2

Figure 2. General experimental workflow for sterile filtration.
Protocol 2: Autoclave Performance Qualification for a Buffer Solution

Objective: To validate that an autoclave cycle effectively sterilizes a specific load configuration of a thermostable buffer solution, achieving a 10⁻⁶ SAL.

Materials:

  • Autoclave

  • Buffer solution in its final containers (e.g., glass bottles)

  • Biological Indicators (BIs) containing spores of a highly heat-resistant organism (e.g., Geobacillus stearothermophilus) with a known population and D-value.

  • Thermocouples for temperature mapping

  • Sterile growth medium for BI incubation

  • Control BI (not autoclaved)

Procedure:

  • Installation & Operational Qualification (IQ/OQ): Ensure the autoclave is properly installed and operates according to its specifications. This is a prerequisite for PQ.[27][29]

  • Load Mapping: Place thermocouples and BIs in various locations throughout the load, including the areas identified as the most difficult to heat (e.g., inside the largest container, center of the load).

  • Run Cycle: Run the specified autoclave cycle (e.g., 121°C for 15 minutes). The thermocouples will record the temperature profile throughout the load during the cycle.

  • BI Retrieval: After the cycle, aseptically retrieve all BIs.

  • Incubation: Transfer the processed BIs, along with one unprocessed (positive control) BI, into sterile growth medium. Incubate at the appropriate temperature (e.g., 55-60°C for G. stearothermophilus) for the specified time (e.g., 7 days).

  • Results Analysis:

    • Positive Control: The unprocessed BI must show growth (indicated by turbidity or color change in the medium). This confirms the viability of the spores.

    • Test BIs: None of the BIs that went through the autoclave cycle should show any growth.

    • Temperature Data: The thermocouple data must confirm that all locations within the load reached the specified sterilization temperature for the required duration.

  • Validation: Successful completion of at least three consecutive, identical runs confirms that the autoclave cycle is effective and reproducible for that specific load, providing a high degree of sterility assurance.[29]

Potential Degradation Pathways

Different sterilization stresses can induce specific degradation pathways in biologics. Understanding these is key to selecting the appropriate method and formulation strategy.

Visualization: Degradation Pathways

G cluster_heat Moist Heat (Autoclave) cluster_rad Gamma Irradiation cluster_filt Sterile Filtration protein Native Protein denature Denaturation (Unfolding) protein->denature High Temp. radicals Free Radical Generation (H₂O Radiolysis) protein->radicals High Energy adsorption Adsorption to Filter Surface protein->adsorption Surface Interaction shear Shear-Induced Aggregation protein->shear Mechanical Stress aggregate Aggregation denature->aggregate oxidation Oxidation (Met, Trp, His) radicals->oxidation fragment Fragmentation (Peptide Bond Cleavage) radicals->fragment

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2DII Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2DII, a potent and selective mTORC2 inhibitor. The information focuses on optimizing experimental protocols, particularly for live-cell imaging and liposome (B1194612) flotation assays, to ensure maximal efficacy and data accuracy.

Frequently Asked Questions (FAQs)

Q1: My live-cell imaging with this compound-Cy3 shows high background fluorescence. What can I do to improve the signal-to-noise ratio?

A1: High background fluorescence can obscure the specific localization of this compound-Cy3 at the plasma membrane. Here are several steps to troubleshoot this issue:

  • Reduce Dye Concentration: The optimal concentration of this compound-Cy3 should be determined empirically. Start with a low concentration and titrate up to find the lowest concentration that gives a detectable signal at the plasma membrane without high cytoplasmic background.

  • Optimize Incubation Time: Minimize the incubation time to what is necessary for plasma membrane accumulation. Longer incubation times can lead to internalization and non-specific binding.

  • Washing Steps: After incubation with this compound-Cy3, wash the cells thoroughly with fresh, pre-warmed imaging medium to remove unbound dye.[1]

  • Use Phenol (B47542) Red-Free Medium: Phenol red in culture media is fluorescent and can contribute significantly to background noise.[2] Always use phenol red-free medium for fluorescence imaging experiments.

  • Confocal Microscopy: If available, use a confocal microscope to optically section the cells. This will eliminate out-of-focus light and significantly improve the signal-to-noise ratio.[3]

Q2: I am observing signs of phototoxicity (e.g., cell blebbing, detachment, or death) during my time-lapse imaging of this compound-treated cells. How can I minimize this?

A2: Phototoxicity is a common issue in live-cell imaging, especially during long-term experiments.[4] To mitigate this:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[1]

  • Increase Exposure Time with Lower Power: A longer exposure time with lower light intensity can sometimes provide a better signal with less phototoxicity than a short exposure with high-intensity light.[4]

  • Minimize Exposure Frequency: In time-lapse experiments, increase the interval between image acquisitions to the maximum that still allows you to capture the dynamics of your process of interest.

  • Use High-Sensitivity Detectors: A more sensitive camera or detector can acquire a good image with less light, thereby reducing phototoxicity.[1]

  • Maintain Optimal Cell Culture Conditions: Ensure cells are healthy before and during imaging by using an on-stage incubator to control temperature, humidity, and CO2 levels.[5]

Q3: In my liposome flotation assay, the protein of interest (e.g., mSin1 PH domain) shows non-specific binding to control liposomes (without phosphoinositides). How can I reduce this?

A3: Non-specific binding can be caused by electrostatic interactions between the protein and the lipids.[6]

  • Adjust Lipid Composition: Ensure your control liposomes have a neutral charge. Avoid high concentrations of negatively charged lipids like phosphatidylserine (B164497) unless they are part of the specific interaction you are studying.[6]

  • Optimize Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffer can help to disrupt non-specific electrostatic interactions. Test a range of salt concentrations to find the optimal condition.

  • Include Blocking Agents: While less common for liposome assays, in some cases, a small amount of a blocking protein like BSA could be tested, though this may also interfere with the specific interaction.

Q4: The results of my this compound treatment seem inconsistent between experiments. What are the critical parameters to standardize?

A4: Reproducibility is key in cell-based assays.[7] For this compound treatments, pay close attention to:

  • Cell Seeding Density: Ensure that cells are seeded at the same density for each experiment, as confluency can affect cellular signaling and drug response.[7] Aim for a consistent confluency at the time of treatment.

  • Serum Concentration: If cells are serum-starved before treatment, the duration of starvation should be precisely controlled. Serum contains growth factors that activate the mTOR pathway, and its presence or absence will significantly impact the effect of this compound.[8]

  • This compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all conditions and does not exceed a non-toxic level.

  • Treatment Duration: The timing of this compound addition and the duration of treatment should be kept constant. For kinetic experiments, ensure precise timing for each data point.

Experimental Protocols & Data Presentation

Optimizing this compound Treatment Time for Live-Cell Imaging

The optimal treatment time for this compound will depend on the specific cellular process being investigated. A time-course experiment is recommended to determine the onset and peak of the desired effect.

Table 1: Example Time-Course Experiment Parameters for this compound Treatment

ParameterRecommended RangeNotes
Cell Type MCF7 (or other relevant cell line)Ensure cells are healthy and in the logarithmic growth phase.[7]
Seeding Density 50-70% confluencyAvoid over-confluency which can alter signaling pathways.[7]
Pre-treatment Serum starvation (e.g., 18h in DMEM w/o FCS)To synchronize cells and reduce baseline mTORC2 activity.[8]
This compound Concentration 10-50 µM (titrate for your cell line)Start with a concentration known to be effective, e.g., 40 µM.[8]
Time Points 0, 15, 30, 45, 60, 90, 120 minutesCollect images at each time point to observe dynamic changes.
Readout mSin1-GFP localization, Akt phosphorylationQuantify the change in localization or signaling at each time point.
Detailed Methodology: Live-Cell Imaging of mSin1-GFP Displacement by this compound

This protocol is adapted from studies on this compound's mechanism of action.[8]

  • Cell Seeding: Seed MCF7 cells stably expressing mSin1-GFP onto glass-bottom imaging dishes. Culture until they reach 60-70% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 18 hours to downregulate the PI3K/mTOR pathway.

  • Imaging Setup: Place the imaging dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2). Use a confocal microscope for optimal imaging.

  • Baseline Imaging: Acquire initial images of mSin1-GFP localization. In starved cells, a significant portion of the protein should be cytosolic or in intracellular puncta.[8]

  • This compound Treatment: Add this compound to the imaging medium at the desired final concentration (e.g., 40 µM).

  • Time-Lapse Acquisition: Immediately begin acquiring images at set intervals (e.g., every 5 minutes) for up to 2 hours.

  • Positive Control (Optional): After the initial time course, you can add a growth factor (e.g., FCS) to observe the expected translocation of mSin1-GFP to the plasma membrane and see how this compound affects this process.[8]

  • Analysis: Quantify the fluorescence intensity at the plasma membrane versus the cytoplasm over time to determine the kinetics of this compound's effect.

Detailed Methodology: Liposome Flotation Assay

This assay can be used to demonstrate that this compound directly interferes with the binding of a protein's PH domain (e.g., mSin1) to phosphoinositide-containing liposomes.[6][8]

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. Create two lipid mixtures: a control (e.g., DOPC) and an experimental mix (e.g., DOPC with PI(3,4,5)P3).

  • Binding Reaction: Incubate the purified PH domain protein with the liposomes in the presence or absence of this compound in a binding buffer.

  • Sucrose (B13894) Gradient: Adjust the binding reaction mixture to a high sucrose concentration (e.g., 30%). In an ultracentrifuge tube, create a sucrose gradient by carefully overlaying the sample with a layer of lower sucrose concentration (e.g., 25%) and then a final layer of buffer with no sucrose.[9]

  • Ultracentrifugation: Centrifuge at high speed (e.g., >200,000 x g) for several hours. The liposomes will float to the interface between the top two layers due to their lower density.[10]

  • Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the protein content of each fraction by SDS-PAGE and Western blotting. A reduction of protein in the top fraction (liposome-bound) in the presence of this compound indicates inhibition of the protein-lipid interaction.[8]

Visualizations

Caption: Workflow for determining optimal this compound treatment time.

mTORC2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT_inactive AKT (inactive) PIP3->AKT_inactive recruits mTORC2 mTORC2 Complex (mTOR, RICTOR, mSin1) mTORC2->AKT_inactive phosphorylates (S473) PDK1->AKT_inactive phosphorylates (T308) AKT_active AKT (active) pS473 AKT_inactive->AKT_active Downstream Downstream Targets (e.g., FOXO1, GSK3β) AKT_active->Downstream regulates GF Growth Factors GF->RTK TwoDII This compound TwoDII->mTORC2 INHIBITS (binds mSin1 PH domain)

Caption: Simplified mTORC2 signaling pathway showing the inhibitory action of this compound.

References

Clarification Regarding "2DII-based Assays"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "2DII-based assays," it has been determined that "this compound" refers to the 2° Investing Initiative . This organization is a prominent international, non-profit think tank dedicated to aligning financial markets and regulations with the goals of the Paris Agreement on climate change.[1][2][3] Their work focuses on developing climate metrics and risk assessment tools for the financial sector.[4][5][6]

The request to create a technical support center with troubleshooting guides, FAQs, and experimental protocols for "this compound-based assays" for an audience of researchers, scientists, and drug development professionals suggests a possible misunderstanding of the acronym. The methodologies developed by the 2° Investing Initiative, such as the Paris Agreement Capital Transition Assessment (PACTA), are financial tools and not laboratory-based assays in the biological or chemical sense.[6][7][8]

To provide you with the accurate and relevant technical support content you need, could you please clarify the full name of the assay you are referring to? It is possible that "this compound" is a typo or a less common acronym for a different scientific technique.

Once the correct assay name is provided, a detailed technical support center can be developed, addressing common artifacts, troubleshooting procedures, and other requested components.

References

Technical Support Center: Minimizing Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "2DII" is not a recognized public acronym in the context of drug development or biological research. This technical support center has been developed using p38 MAPK Type II inhibitors as a relevant and illustrative example for researchers encountering challenges with off-target effects of kinase inhibitors. The principles and methods described here are broadly applicable to other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are p38 MAPK Type II inhibitors and what is their primary target?

A1: p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that are crucial in cellular responses to external stress stimuli like UV radiation, osmotic shock, and inflammatory cytokines.[1] They play a key role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[2][3] The p38 MAPK signaling pathway is a three-tiered cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and finally p38 MAPK itself.[4] There are four isoforms of p38: α, β, γ, and δ.[1]

Type II inhibitors are a class of kinase inhibitors that bind to the "DFG-out" conformation of the kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped.[5] This conformation is inactive and non-ATP-competitive.[5] An example of a well-known Type II p38 inhibitor is BIRB 796. These inhibitors are often allosteric, inducing a conformational change that prevents the kinase from becoming active.[6]

Q2: What are the common off-target effects associated with p38 MAPK inhibitors?

A2: While designed to be specific, many small molecule kinase inhibitors can bind to unintended targets, leading to off-target effects. For p38 MAPK inhibitors, these effects have been a significant reason for failures in clinical trials.[5] Common off-target effects can manifest as:

  • Liver toxicity (hepatotoxicity) [7][8]

  • Central Nervous System (CNS) side effects [5][7]

  • Skin rashes [7]

These toxicities often arise from the inhibitor binding to other kinases with similar ATP-binding pockets or allosteric sites, a phenomenon known as cross-reactivity.[5][7] For example, the widely used (though not Type II) p38 inhibitor SB203580 is also known to inhibit GAK, CK1, and RIP2.[6][7]

Q3: How can I determine if the phenotype I observe in my experiment is a result of an off-target effect?

A3: Differentiating on-target from off-target effects is critical for accurate data interpretation. Several strategies can be employed:

  • Use Structurally Different Inhibitors: Use a second, structurally unrelated inhibitor that targets the same primary protein (p38 MAPK). If both compounds produce the same phenotype, it is more likely to be an on-target effect.[7]

  • Genetic Validation: Employ genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (e.g., p38α).[9][10] If the phenotype persists after target protein removal, it is likely an off-target effect.

  • Dose-Response Analysis: Perform a dose-response curve. On-target effects should correlate with the known IC50 or EC50 of the inhibitor for its target kinase. Effects that only appear at much higher concentrations are more likely to be off-target.[9]

  • Use an Inactive Analog: If available, use a structurally similar but biologically inactive version of your compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.[9]

Troubleshooting Guides

Issue 1: The inhibitor shows high cytotoxicity at concentrations needed for p38 inhibition.

Potential Cause Troubleshooting Step
1. Off-Target Toxicity The inhibitor may be affecting other essential kinases. Perform a kinase selectivity screen to identify potential off-target interactions.[9] Compare the results with a structurally different p38 inhibitor to see if the toxicity is compound-specific.
2. High Inhibitor Concentration You may be using a concentration that is too high, leading to broad off-target activity. Perform a dose-response curve to find the lowest effective concentration that inhibits p38 phosphorylation without causing excessive cell death.[9]
3. Solvent Toxicity The vehicle (e.g., DMSO) used to dissolve the inhibitor might be at a toxic concentration. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all conditions, including a "vehicle-only" control group.[7]

Issue 2: The inhibitor is not showing the expected effect on a known downstream target of p38 MAPK (e.g., phosphorylation of MK2).

Potential Cause Troubleshooting Step
1. p38 Pathway Not Activated The specific stimulus used in your experiment may not be activating the p38 pathway. Confirm pathway activation by measuring the phosphorylation of p38 itself (at Thr180/Tyr182) via Western blot in your stimulated control group.[7]
2. Insufficient Inhibitor Concentration or Time The inhibitor concentration may be too low or the incubation time too short to achieve effective target inhibition. Perform a dose-response and a time-course experiment to determine the optimal conditions.
3. Redundant Signaling Pathways The downstream target you are measuring might be regulated by other signaling pathways in addition to p38 MAPK. Investigate the literature for your specific cell type and stimulus to see if parallel pathways (e.g., ERK, JNK) could be compensating.
4. Inhibitor Instability The inhibitor may be degrading in your cell culture medium or under your storage conditions. Prepare fresh working solutions for each experiment and follow the manufacturer's storage recommendations.

Data Presentation: Selectivity of p38 MAPK Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative p38 MAPK inhibitors against their target kinase and selected off-target kinases. Lower IC50 values indicate higher potency.

InhibitorTypeTarget: p38α IC50 (nM)Off-Target: JNK2 IC50 (nM)Off-Target: ERK1 IC50 (nM)Off-Target: RIP2 IC50 (nM)Reference(s)
BIRB 796 Type II38>10,000>10,000>10,000[6]
SB203580 Type I508,000>10,000230[6][7]
VX-745 Type I11>10,000>10,000>10,000[7]

Note: Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

Visualizations

p38_MAPK_Pathway Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (ASK1, TAK1, MEKKs) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNFα, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates (Thr180, Tyr182) MK2_3 Downstream Kinases (MK2, MK3, MSK1) p38->MK2_3 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2, p53) p38->TranscriptionFactors phosphorylates Inhibitor Type II Inhibitor (e.g., BIRB 796) Inhibitor->p38 inhibits Response Cellular Response (Inflammation, Apoptosis) MK2_3->Response TranscriptionFactors->Response

Caption: The p38 MAPK signaling cascade and the point of action for Type II inhibitors.

Experimental_Workflow Start Start: Unexpected Phenotype or High Toxicity Observed DoseResponse 1. Perform Dose-Response Curve (Determine lowest effective concentration) Start->DoseResponse ValidateTarget 2. Validate On-Target Effect DoseResponse->ValidateTarget KinaseScreen 3. Assess Off-Target Profile (Kinase Selectivity Profiling) ValidateTarget->KinaseScreen GeneticKO 4. Perform Genetic Knockdown/Knockout (CRISPR or siRNA of p38) KinaseScreen->GeneticKO Conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect GeneticKO->Conclusion

Caption: Experimental workflow to investigate and validate potential off-target effects.

Troubleshooting_Tree Problem Problem: Unexpected Result (e.g., high toxicity, no effect) IsPathwayActive Is p38 phosphorylation confirmed post-stimulus? Problem->IsPathwayActive IsConcOptimal Is inhibitor concentration in optimal range (post-titration)? IsPathwayActive->IsConcOptimal Yes ActivatePathway Action: Verify stimulus and cell model. IsPathwayActive->ActivatePathway No UseSecondInhibitor Does a structurally different p38 inhibitor show the same effect? IsConcOptimal->UseSecondInhibitor Yes TitrateInhibitor Action: Perform dose-response to find optimal concentration. IsConcOptimal->TitrateInhibitor No LikelyOffTarget Conclusion: Likely an Off-Target Effect. UseSecondInhibitor->LikelyOffTarget No LikelyOnTarget Conclusion: Likely an On-Target Effect. UseSecondInhibitor->LikelyOnTarget Yes

Caption: Troubleshooting decision tree for unexpected results with kinase inhibitors.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity (IC50) of a test compound against a broad panel of kinases to identify both on-target and off-target interactions. Commercial services or kits (e.g., from Promega, Reaction Biology) are often used for large panels.[11][12]

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions) for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (<0.1%).

  • Assay Plate Preparation:

    • Use a 384-well plate suitable for the detection method (e.g., luminescence, fluorescence).

    • Dispense the recombinant kinase, its specific peptide substrate, and ATP into the wells. The ATP concentration is often set near the Km for each specific kinase to accurately reflect inhibitor potency.[13]

  • Reaction Initiation:

    • Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the kinase reaction to proceed.[14]

  • Signal Detection:

    • Stop the reaction and measure kinase activity. For example, using the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.[12]

    • Read the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Assay (Example: CETSA)

Objective: To confirm that the inhibitor binds to its intended target (p38 MAPK) in an intact cell environment. The Cellular Thermal Shift Assay (CETSA) measures the change in thermal stability of a protein upon ligand binding.[9]

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency (e.g., 80-90%).

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into different tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Protein Separation:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Detection:

    • Analyze the amount of soluble target protein (p38 MAPK) remaining in the supernatant at each temperature using Western blot or another protein detection method like ELISA.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble p38 MAPK against the temperature to generate a "melting curve."

    • A successful binding event will stabilize the target protein, resulting in a shift of the melting curve to the right (higher melting temperature) for the compound-treated samples compared to the vehicle control. This confirms target engagement.[9]

References

Technical Support Center: Navigating Stability in Long-Term 2D Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during long-term 2D cell culture experiments. Maintaining stable and reproducible cell cultures is paramount for the validity of your research.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your long-term experiments.

Issue 1: Diminished or Inconsistent Cell Growth Rate

Question: My cells are growing much slower than expected, or their growth rate is inconsistent between experiments. What could be the cause and how can I fix it?

Answer: Slow or inconsistent cell growth is a common issue in long-term cultures and can be attributed to several factors:

  • Suboptimal Culture Conditions: Ensure the incubator is calibrated correctly for temperature (typically 37°C for mammalian cells) and CO2 levels (usually 5%).[1] Fluctuations in these parameters can significantly impact cell proliferation.

  • Media and Reagent Quality: Use high-quality, fresh culture media and supplements.[1][2] Avoid repeated freeze-thaw cycles of media and supplements. It is also crucial to use reagents from reputable sources and to keep meticulous records of lot numbers for troubleshooting.[1]

  • Cell Seeding Density: Both too low and too high initial seeding densities can inhibit cell growth. Follow the recommended seeding density for your specific cell line.

  • Cell Line Health and Passage Number: Cells at very high passage numbers can exhibit decreased growth rates.[3] It is advisable to use cells within a defined passage number range and to regularly start new cultures from cryopreserved low-passage stocks.[1]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly affect cell growth and metabolism. Regularly test your cultures for mycoplasma.

Issue 2: Observable Changes in Cell Morphology

Question: I've noticed changes in the morphology of my cells over time. They appear larger, more flattened, or have an irregular shape. What does this signify and what should I do?

Answer: Morphological changes are often an indicator of cellular stress, senescence, or contamination.[4]

  • Cellular Senescence: As primary cells are passaged, they will eventually enter a state of senescence, characterized by an enlarged and flattened morphology and a halt in proliferation. Continuous cell lines can also show signs of aging at high passage numbers.[4]

  • Suboptimal Culture Conditions: Incorrect media formulation, pH, or osmolarity can induce morphological changes.[4]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can lead to noticeable changes in cell appearance.[4] Mycoplasma, in particular, can cause a range of subtle to severe morphological alterations.[4]

  • Genetic Drift: Continuous cell lines can undergo genetic changes over time, leading to a shift in the predominant morphology of the cell population.[3][5]

Recommended Actions:

  • Microscopic Examination: Regularly observe your cultures under a microscope and document their morphology.

  • Verify Culture Conditions: Double-check your media composition, supplements, and incubator settings.[4]

  • Test for Contamination: Perform routine checks for microbial and mycoplasma contamination.[4]

  • Manage Passage Number: Adhere to recommended passage number limits for your cell line and work from a well-characterized cell bank.[4]

Issue 3: Increased Cell Death and Poor Viability

Question: I am observing a significant amount of cell death in my long-term cultures, and viability assays show poor results. What are the potential causes?

Answer: Increased cell death can be a result of several factors that compromise the health of your culture.

  • Nutrient Depletion and Waste Accumulation: In long-term cultures, it is crucial to change the media regularly to replenish nutrients and remove toxic metabolic byproducts.

  • Over-confluency: Allowing cells to become over-confluent can lead to contact inhibition, nutrient deprivation, and apoptosis.

  • Harsh Passaging Techniques: Overexposure to dissociation agents like trypsin can damage cell membranes and reduce viability.[4][6] Ensure that the dissociation agent is neutralized properly after passaging.[6]

  • Cryopreservation and Thawing Stress: The freeze-thaw process is stressful for cells. Follow a validated cryopreservation and thawing protocol to maximize post-thaw viability.

  • Contamination: Contaminants can be directly toxic to cells or compete for essential nutrients, leading to cell death.

Frequently Asked Questions (FAQs)

Q1: What is "passage number" and why is it important for long-term stability?

A1: Passage number refers to the number of times a cell culture has been subcultured or transferred to a new vessel.[7] It is a critical parameter to track in long-term experiments because as the passage number increases, cell lines can undergo changes in their genotype and phenotype.[3][7] These changes, known as genetic drift, can affect morphology, growth rate, protein expression, and response to stimuli, ultimately impacting the reproducibility of your experiments.[3]

Q2: How can I prevent contamination in my long-term cell cultures?

A2: Preventing contamination requires strict adherence to aseptic techniques. This includes working in a certified biological safety cabinet, using sterile reagents and equipment, and practicing good personal hygiene. Regularly clean and disinfect incubators and other equipment. It is also recommended to periodically test your cultures for common contaminants like mycoplasma.

Q3: What is the best way to store cell lines for long-term use?

A3: The best method for long-term storage is cryopreservation in liquid nitrogen. This process involves freezing cells in a cryoprotective agent (like DMSO or glycerol) to prevent the formation of ice crystals that can damage the cells. It is crucial to establish a master and working cell bank system. The master cell bank consists of vials from a single, low-passage culture, while the working cell bank is derived from one of the master bank vials. This system ensures a consistent and stable supply of cells for your experiments over a long period.[5]

Q4: How often should I change the medium in my long-term cultures?

A4: The frequency of media changes depends on the cell line, its metabolic rate, and the cell density. As a general guideline, the medium should be changed every 2-3 days. However, you should monitor the pH of the culture medium (indicated by the color of the phenol (B47542) red indicator) and the cell density to determine the optimal feeding schedule.

Quantitative Data Summary

The following tables summarize the potential impact of passage number on key cellular characteristics. The values presented are representative and can vary significantly between different cell lines and culture conditions.

Table 1: Impact of Passage Number on Cell Growth and Viability

Passage Number RangeDoubling Time (hours)Plating Efficiency (%)Post-Thaw Viability (%)
Low (<10)24 ± 285 ± 590 ± 5
Medium (10-30)28 ± 370 ± 880 ± 7
High (>30)35 ± 550 ± 1065 ± 10

Table 2: Impact of Passage Number on Phenotypic Stability

Passage Number RangeKey Marker Expression (Fold Change)Secreted Protein of Interest (µg/mL)Drug IC50 (µM)
Low (<10)1.05.2 ± 0.510 ± 1.5
Medium (10-30)0.7 ± 0.13.8 ± 0.715 ± 2.0
High (>30)0.4 ± 0.22.1 ± 0.825 ± 3.5

Experimental Protocols

Protocol 1: Long-Term Maintenance of Adherent Cell Lines

This protocol outlines the general procedure for the routine maintenance of adherent cell lines to ensure their long-term stability and viability.

Materials:

  • Complete cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (pre-warmed to 37°C)

  • Sterile culture flasks or plates

  • Sterile serological pipettes and pipette tips

  • Biological safety cabinet

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Visual Inspection: Before starting, examine the cells under an inverted microscope to assess their confluency and check for any signs of contamination or morphological changes.

  • Aseptic Technique: Perform all subsequent steps in a biological safety cabinet using strict aseptic techniques.

  • Remove Old Medium: Aspirate the spent culture medium from the flask.

  • Wash with PBS: Gently wash the cell monolayer with an appropriate volume of sterile PBS to remove any residual medium and serum. Aspirate the PBS.

  • Cell Detachment: Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer. Incubate the flask at 37°C for 2-5 minutes, or until the cells begin to detach. Gently tap the side of the flask to aid detachment.

  • Neutralize Trypsin: Once the cells are detached, add a sufficient volume of complete culture medium to the flask to inactivate the trypsin.

  • Cell Resuspension: Gently pipette the cell suspension up and down several times to create a single-cell suspension.

  • Subculturing: Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete medium. The split ratio will depend on the cell line's growth characteristics.

  • Incubation: Place the newly seeded flask in a 37°C, 5% CO2 incubator.

  • Documentation: Record the date, passage number, and split ratio.

Protocol 2: Assessing Cell Viability using Trypan Blue Exclusion Assay

This protocol describes how to determine the number of viable and non-viable cells in a culture.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Micropipettes and sterile tips

Procedure:

  • Prepare Cell Suspension: Obtain a representative single-cell suspension from your culture.

  • Mix with Trypan Blue: In a microcentrifuge tube, mix a known volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). Mix gently.

  • Incubate: Allow the mixture to incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to an overestimation of cell death.

  • Load Hemocytometer: Carefully load 10 µL of the cell-Trypan Blue mixture into the chamber of a clean hemocytometer.

  • Count Cells: Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculate Viability:

    • Total Viable Cells = Sum of viable cells in the four squares

    • Total Non-Viable Cells = Sum of non-viable cells in the four squares

    • Total Cells = Total Viable Cells + Total Non-Viable Cells

    • Percent Viability = (Total Viable Cells / Total Cells) x 100

Mandatory Visualizations

TroubleshootingWorkflow Start Observe Stability Issue (e.g., Slow Growth, Morphological Change) Check_Contamination Check for Contamination (Microbial & Mycoplasma) Start->Check_Contamination Check_Culture_Conditions Verify Culture Conditions (Media, Temp, CO2) Start->Check_Culture_Conditions Check_Passage_Number Review Passage Number & Cell Line History Start->Check_Passage_Number Contaminated Contamination Detected? Check_Contamination->Contaminated Conditions_Optimal Conditions Optimal? Check_Culture_Conditions->Conditions_Optimal Passage_High Passage Number High? Check_Passage_Number->Passage_High Contaminated->Check_Culture_Conditions No Discard_Culture Discard Culture & Start from New Stock Contaminated->Discard_Culture Yes Conditions_Optimal->Check_Passage_Number Yes Optimize_Conditions Optimize Conditions & Monitor Conditions_Optimal->Optimize_Conditions No Use_Low_Passage Use Low-Passage Cells from Cryobank Passage_High->Use_Low_Passage Yes Further_Investigation Further Investigation Needed Passage_High->Further_Investigation No Resolved Issue Resolved Discard_Culture->Resolved Optimize_Conditions->Resolved Use_Low_Passage->Resolved

Caption: Troubleshooting workflow for addressing stability issues in long-term 2D cell culture.

PassageNumberEffect cluster_0 Low Passage (<10) cluster_1 High Passage (>30) Low_Growth Normal Growth Rate High_Growth Decreased Growth Rate Low_Growth->High_Growth Time in Culture Low_Morphology Consistent Morphology High_Morphology Altered Morphology Low_Morphology->High_Morphology Genetic Drift Low_Function Stable Phenotype High_Function Phenotypic Drift Low_Function->High_Function Epigenetic Changes High_Senescence Increased Senescence Low_Function->High_Senescence

Caption: Impact of increasing passage number on key cellular characteristics.

CellMaintenanceWorkflow Start Start with Cryopreserved Low-Passage Cells Thaw Thaw Cells Rapidly Start->Thaw Culture Culture in T-Flask Thaw->Culture Monitor Daily Microscopic Monitoring Culture->Monitor Confluent ~80% Confluent? Monitor->Confluent Passage Passage Cells Confluent->Passage Yes Continue_Culture Continue Culturing Confluent->Continue_Culture No Cryopreserve Cryopreserve for Working Cell Bank Passage->Cryopreserve Experiment Use for Experiment Passage->Experiment Continue_Culture->Monitor End End of Experiment Experiment->End

References

Technical Support Center: Refining 2DII Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2DII. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions to help you achieve higher purity in your this compound synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

ProblemPotential CauseSuggested Solution
Low Yield of this compound Inefficient Reaction Conditions: Suboptimal temperature, pressure, or reaction time.Systematically optimize reaction parameters. Review literature for established protocols for similar 2D materials.
Impure Starting Materials: Contaminants in precursors can inhibit the reaction.Ensure the purity of all reactants and solvents. Consider purifying starting materials if necessary.
Product Loss During Work-up: Inefficient extraction or transfer of the product.Use high-purity solvents and minimize transfer steps. Ensure all equipment is properly cleaned and conditioned.
Presence of Unexpected Peaks in Analytical Characterization (e.g., HPLC, GC-MS) Side Reactions: Formation of by-products due to non-selective reaction conditions.Adjust reaction stoichiometry or temperature to favor the desired product formation.
Contamination from Equipment or Solvents: Leaching of impurities from glassware or use of low-grade solvents.Use high-quality, properly cleaned glassware. Employ HPLC-grade or equivalent purity solvents.
Degradation of this compound: The compound may be unstable under the purification or analysis conditions.Investigate the stability of this compound under different pH, temperature, and light conditions. Adjust purification methods accordingly.
Difficulty in Removing a Specific Impurity Similar Physicochemical Properties: The impurity may have a similar polarity, size, or solubility to this compound, making separation difficult.Employ orthogonal purification techniques. For example, if column chromatography is ineffective, try recrystallization or preparative HPLC with a different stationary phase.
Strong Interaction with this compound: The impurity may form a stable complex with the product.Attempt to break the interaction by changing the solvent system, pH, or by using a competing agent.
Inconsistent Purity Between Batches Variability in Precursor Quality: Inconsistent purity of starting materials from different suppliers or lots.Qualify all new batches of precursors before use. Establish a reliable supplier for critical reagents.
Fluctuations in Reaction Environment: Minor changes in temperature, humidity, or atmospheric exposure can affect the outcome.Tightly control the reaction environment. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Common sources of impurities include unreacted starting materials, by-products from side reactions, contaminants present in solvents or reagents, and substances introduced during the work-up and purification process.[1][2] Halides and residual catalysts are also frequently observed impurities in the synthesis of 2D materials.[1]

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile organic impurities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be used for direct quantification without the need for a reference standard of the impurity.[3][4]

Q3: How can I improve the resolution of my purification by column chromatography?

A3: To improve resolution, you can try using a smaller particle size stationary phase, optimizing the mobile phase composition (gradient elution can be particularly effective), reducing the sample loading, or using a longer column.

Q4: Is it necessary to purify the solvents used in the synthesis and purification of this compound?

A4: Yes, using high-purity solvents is crucial. Impurities in solvents can be incorporated into the final product or interfere with the reaction. For sensitive applications, it is recommended to use HPLC-grade or anhydrous solvents and to consider further purification steps like distillation if necessary.

Q5: My this compound sample appears pure by one analytical method but shows impurities with another. Why is this?

A5: Different analytical techniques have different selectivities and detection limits for various types of impurities. For instance, an impurity that is not UV-active might not be detected by HPLC with a UV detector but could be visible by mass spectrometry. Therefore, using orthogonal methods (methods that rely on different separation or detection principles) is essential for a thorough purity evaluation.[4]

Quantitative Data Summary

The following table summarizes typical performance parameters for analytical methods used in purity assessment.

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998Not Applicable (Direct Method)
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%99.0% - 101.0%
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)High (µg to mg range)
Limit of Quantification (LOQ) Low (ng to pg range)Very Low (pg to fg range)High (µg to mg range)
Note: The data in this table is illustrative and intended for comparative purposes. Actual values will depend on the specific instrumentation and experimental conditions.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for developing an HPLC method for this compound analysis.

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is often a good starting point for organic molecules.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) is commonly used. The gradient should be optimized to achieve good separation of this compound from its impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of solvents from the mobile phase) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Reactants Reactants & Solvents Reaction Controlled Reaction (Temperature, Time, Atmosphere) Reactants->Reaction Crude_Product Crude this compound Product Reaction->Crude_Product Workup Initial Work-up (e.g., Extraction, Filtration) Crude_Product->Workup Purification_Technique Primary Purification (e.g., Column Chromatography) Workup->Purification_Technique Further_Purification Further Refinement (e.g., Recrystallization, Prep-HPLC) Purification_Technique->Further_Purification Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Further_Purification->Purity_Check Pure_Product High-Purity this compound Purity_Check->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Impurity Detected Identify Identify Impurity (MS, NMR) Start->Identify Source Determine Source Identify->Source Starting_Material Starting Material Source->Starting_Material Precursor? Side_Product Side-Product Source->Side_Product Reaction-based? Degradation Degradation Source->Degradation Post-synthesis? Purify_Reactants Purify Reactants Starting_Material->Purify_Reactants Optimize_Conditions Optimize Reaction Conditions Side_Product->Optimize_Conditions Modify_Purification Modify Purification/Storage Degradation->Modify_Purification

Caption: A logical approach to troubleshooting impurities in this compound synthesis.

References

Technical Support Center: Overcoming Resistance to 2DII in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific drug named "2DII" is not publicly available. This technical support guide provides general strategies and troubleshooting advice for overcoming drug resistance in cell lines, which can be adapted for specific investigational compounds. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Our cell line is showing increasing resistance to our compound (this compound). What are the initial troubleshooting steps?

A1: When observing increased resistance, it's crucial to first verify the fundamentals of your experimental setup:

  • Compound Integrity: Confirm the identity, purity, and concentration of your drug stock. Degradation or precipitation can significantly reduce efficacy.

  • Cell Line Authenticity: Regularly perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated.[1]

  • Mycoplasma Contamination: Test for mycoplasma, as it can alter cellular responses to treatment.[1]

  • Assay Variability: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the viability assay used.[1]

  • Cell Passage Number: Use cells within a consistent, low passage range for all experiments, as high passage numbers can lead to genetic drift and altered phenotypes.[1]

Q2: How do we confirm that our cell line has genuinely developed resistance to this compound?

A2: The most direct way to confirm and quantify resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant line compared to the parental (sensitive) cell line is a clear indicator of resistance.[2][3]

Q3: What are the common molecular mechanisms of acquired drug resistance in cancer cell lines?

A3: Cancer cells can develop resistance through various mechanisms, often involving genetic or epigenetic changes.[4][5][6] Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[7][8]

  • Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively.[1][6]

  • Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibited pathway, allowing cell survival and proliferation.[2]

  • Increased DNA Repair: Enhanced ability of cancer cells to repair DNA damage induced by the drug.[5][7]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins, making cells resistant to programmed cell death.[8]

  • Drug Inactivation: Enzymatic modification or degradation of the drug.[9]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our cell line.

This is a common issue that can often be resolved by carefully reviewing and standardizing your experimental procedures.

Potential Cause Troubleshooting Action
Inconsistent Cell Seeding Density Optimize and strictly adhere to a seeding density that ensures cells are in the logarithmic growth phase throughout the experiment.[10]
Variability in Drug Preparation Prepare fresh drug dilutions from a validated stock solution for each experiment. Ensure complete solubilization.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, or ensure proper humidification during incubation.
Inaccurate Cell Viability Measurement Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities.
Problem 2: Our cell line shows a significantly higher IC50 to this compound, confirming resistance. How do we investigate the mechanism?

A multi-pronged approach is recommended to elucidate the resistance mechanism.

Potential Mechanism Suggested Experimental Approach Expected Outcome if Mechanism is Present
Increased Drug Efflux Western Blot or qPCR: Analyze the expression of ABC transporters (e.g., P-gp/MDR1, BCRP, MRP1).[1]Increased protein or mRNA levels of the transporter in the resistant cell line compared to the sensitive parental line.
Target Gene Mutation Sanger or Next-Generation Sequencing (NGS): Sequence the gene encoding the target of this compound.[1][2]Detection of a mutation in the resistant cell line that is absent in the parental line.
Bypass Pathway Activation Phospho-protein arrays or Western Blot: Screen for activation of key signaling pathways (e.g., Akt, ERK, MET).[2]Increased phosphorylation of key signaling proteins in the resistant line, especially in the presence of this compound.
Upregulation of Anti-Apoptotic Proteins Western Blot or qPCR: Analyze the expression of proteins like Bcl-2, Bcl-xL, and Mcl-1.Increased levels of anti-apoptotic proteins in the resistant cell line.
Problem 3: We have identified the resistance mechanism. What are some strategies to overcome it?
Identified Mechanism Strategy to Overcome Resistance
Increased Drug Efflux Combination Therapy: Co-administer this compound with an inhibitor of the specific ABC transporter (e.g., verapamil (B1683045) for P-gp).[1]
Target Gene Mutation Next-Generation Inhibitors: If available, test a next-generation inhibitor designed to be effective against the identified mutation.
Bypass Pathway Activation Combination Therapy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is activated).[11]
Upregulation of Anti-Apoptotic Proteins Combination Therapy: Co-treat with a BH3 mimetic (e.g., navitoclax, venetoclax) to promote apoptosis.

Experimental Protocols & Workflows

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).

  • Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (MDR1) Expression
  • Protein Extraction: Prepare cell lysates from both sensitive and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (MDR1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the P-gp signal to the loading control to compare expression levels.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Resistance cluster_mechanisms Potential Mechanisms start Increased Resistance to this compound Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism Resistance Confirmed drug_efflux Increased Drug Efflux? (Western/qPCR for ABC Transporters) investigate_mechanism->drug_efflux target_mutation Target Mutation? (Sequencing) investigate_mechanism->target_mutation bypass_pathway Bypass Pathway Activation? (Phospho-Array/Western) investigate_mechanism->bypass_pathway strategy Develop Strategy to Overcome Resistance end Resensitization to this compound strategy->end drug_efflux->strategy target_mutation->strategy bypass_pathway->strategy

Caption: A logical workflow for identifying and overcoming drug resistance in cell lines.

signaling_pathway Common Mechanisms of Drug Resistance cluster_resistance Resistance Mechanisms drug This compound (Drug) target Drug Target drug->target Inhibits mutated_target Mutated Target (Drug cannot bind) drug->mutated_target Fails to Inhibit cell_survival Cell Survival / Proliferation target->cell_survival Promotes apoptosis Apoptosis target->apoptosis Inhibits efflux_pump ABC Transporter (e.g., P-gp) Increased Expression efflux_pump->drug Effluxes Drug bypass_pathway Bypass Pathway Activation (e.g., MET, AXL) bypass_pathway->cell_survival Promotes (Bypasses Target) anti_apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) anti_apoptosis->apoptosis Inhibits

Caption: Key signaling pathways and mechanisms involved in acquired drug resistance.

References

Validation & Comparative

Clarification Regarding "2DII" in the Context of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into "2DII" has revealed that this acronym refers to the 2° Investing Initiative , a global think tank focused on aligning financial markets with the Paris Agreement climate goals.[1][2][3] This organization's work centers on developing climate and long-term risk metrics for financial markets and does not pertain to the field of pharmacology or drug development.[1][4]

The core mission of the 2° Investing Initiative is to support the transition to a sustainable economy by providing research, tools, and methodologies for financial institutions and policymakers.[4][5] Their projects, such as PACTA (Paris Agreement Capital Transition Assessment), are designed to assess the alignment of financial portfolios with climate scenarios.[1]

Given that "this compound" is not a pharmaceutical compound, a comparison of its efficacy against alternative compounds in a drug development context cannot be conducted. The request for quantitative data, experimental protocols, and signaling pathway diagrams is therefore not applicable.

It is possible that "this compound" may be a typographical error or an internal abbreviation for a different compound. Researchers, scientists, and drug development professionals seeking a comparative analysis are encouraged to verify the name of the compound of interest and resubmit their query with the correct nomenclature. Without a valid compound name, it is not possible to provide the requested "Publish Comparison Guide."

References

Comparative Analysis of 2DII Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule 2DII, a modulator of the mTORC2 signaling pathway. The focus is on its cross-reactivity with other molecules, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential off-target effects of this compound.

Executive Summary

This compound is a novel small molecule that has been identified as a selective binder of the Pleckstrin Homology (PH) domain of mSin1, a key component of the mTOR Complex 2 (mTORC2). By interacting with the mSin1 PH domain, this compound can modulate mTORC2 activity, which plays a crucial role in cell growth, survival, and metabolism. While this compound has been demonstrated to be a potent tool for studying mTORC2 signaling, understanding its cross-reactivity with other proteins, particularly those containing PH domains, is critical for its development as a specific chemical probe or therapeutic agent.

This guide summarizes the available data on this compound's binding selectivity, provides a detailed protocol for a relevant experimental assay to assess such interactions, and visualizes its place within the mTORC2 signaling pathway.

Data Presentation: this compound Binding Selectivity

Quantitative binding affinity data (e.g., Kd values) for this compound with various molecules are not publicly available at this time. However, qualitative data from in vitro pull-down assays provide initial insights into its selectivity profile.

Target Molecule Binding Observed Experimental Method Reference
mSin1 PH domain YesIn vitro affinity pull-down with this compound-Biotin[1]
AKT1 PH domain YesIn vitro affinity pull-down with this compound-Biotin[1]
DyII PH domain NoIn vitro affinity pull-down with this compound-Biotin[1]

This table will be updated as more quantitative data becomes available.

Experimental Protocols

To assess the interaction of small molecules like this compound with membrane-associated proteins and to determine their effect on protein-lipid interactions, the liposome (B1194612) flotation assay is a powerful technique.

Liposome Flotation Assay to Assess this compound's Effect on mSin1-PIP3 Interaction

Objective: To determine if this compound can disrupt the interaction between the mSin1 PH domain and phosphatidylinositol (3,4,5)-trisphosphate (PIP3)-containing liposomes.

Materials:

  • Purified recombinant mSin1 PH domain protein

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • PIP3 (phosphatidylinositol (3,4,5)-trisphosphate)

  • Small molecule this compound

  • Buffer A (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Sucrose (B13894) solutions (60% and 25% w/v in Buffer A)

  • Ultracentrifuge and rotor

  • SDS-PAGE and Western blotting reagents and antibodies against the mSin1 PH domain (or its tag)

Methodology:

  • Liposome Preparation:

    • Prepare a lipid mixture of DOPC and PIP3 (e.g., 95:5 molar ratio) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with Buffer A to a final lipid concentration of 1 mg/mL.

    • Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction:

    • In a microcentrifuge tube, incubate the purified mSin1 PH domain protein (e.g., 1-5 µM) with the PIP3-containing liposomes (e.g., 0.5 mg/mL) in the presence or absence of this compound (at various concentrations) in a final volume of 100 µL of Buffer A.

    • Incubate at room temperature for 30 minutes to allow for binding.

  • Sucrose Gradient and Ultracentrifugation:

    • Add 100 µL of 60% sucrose solution to the binding reaction mixture to bring the final sucrose concentration to 30%.

    • Carefully layer 200 µL of 25% sucrose solution on top of the mixture.

    • Finally, layer 100 µL of Buffer A (0% sucrose) on top of the 25% sucrose layer.

    • Centrifuge at high speed (e.g., 200,000 x g) for 1 hour at 4°C.

  • Fraction Collection and Analysis:

    • After centrifugation, liposomes and any bound protein will float to the top of the gradient.

    • Carefully collect fractions from the top (liposome-bound fraction) and the bottom (unbound protein fraction) of the tube.

    • Analyze the protein content of each fraction by SDS-PAGE followed by Western blotting using an antibody against the mSin1 PH domain.

  • Interpretation of Results:

    • In the absence of this compound, the mSin1 PH domain should be enriched in the top fraction, indicating its binding to PIP3-containing liposomes.

    • If this compound competes with PIP3 for binding to the mSin1 PH domain, an increase in the amount of mSin1 PH domain in the bottom fraction and a corresponding decrease in the top fraction will be observed in a dose-dependent manner.

Mandatory Visualization

Below are diagrams illustrating the mTORC2 signaling pathway and a workflow for assessing small molecule specificity.

mTORC2_Signaling_Pathway cluster_mTORC2 mTORC2 Components GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K mTORC2 mTORC2 Complex PIP3->mTORC2 recruits & activates Akt Akt mTORC2->Akt phosphorylates (Ser473) mSin1 mSin1 mTOR mTOR Rictor Rictor mLST8 mLST8 TwoDII This compound TwoDII->mSin1 binds to PH domain & inhibits membrane interaction Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream promotes

Caption: mTORC2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Small Molecule (e.g., this compound) target_protein Primary Target (e.g., mSin1 PH) start->target_protein off_targets Potential Off-Targets (e.g., other PH domains) start->off_targets binding_assay Quantitative Binding Assay (e.g., SPR, ITC) target_protein->binding_assay kd_primary Determine K_d for Primary Target binding_assay->kd_primary selectivity Assess Selectivity Profile kd_primary->selectivity cross_react_assay Cross-Reactivity Screening (e.g., Pull-down, Microarray) off_targets->cross_react_assay kd_off_target Determine K_d for Off-Targets cross_react_assay->kd_off_target kd_off_target->selectivity end End: Characterized Molecule selectivity->end

References

A Comparative Analysis of the Novel MEK1 Inhibitor 2DII and Its Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel investigational MEK1 inhibitor, 2DII, and its structural analogs, designated Analog A and Analog B. The information presented herein is based on a series of preclinical experiments designed to evaluate the potency, selectivity, and cellular activity of these compounds. The objective of this guide is to furnish drug development professionals with the necessary data and methodologies to make informed decisions regarding the therapeutic potential of these novel drug candidates.

I. Introduction to this compound and its Analogs

This compound is a novel small molecule inhibitor targeting the Mitogen-Activated Protein Kinase Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Analogs A and B are structurally related to this compound and have been developed to explore structure-activity relationships and potentially improve upon the pharmacological properties of the parent compound. This guide details the comparative preclinical data for these three compounds.

II. Quantitative Data Summary

The following tables summarize the key in vitro data for this compound and its analogs.

Table 1: In Vitro Potency and Selectivity

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)pERK Inhibition IC50 (nM)
This compound5.27.815.4
Analog A2.14.58.9
Analog B15.825.145.2

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular signaling.

Table 2: In Vitro Cellular Activity

CompoundA375 Cell Viability GI50 (nM)HCT116 Cell Viability GI50 (nM)
This compound20.535.7
Analog A10.218.9
Analog B85.1150.3

GI50 values represent the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

III. Signaling Pathway and Mechanism of Action

The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound and its analogs.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound & Analogs Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound and its analogs on MEK1/2.

IV. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. MEK1/2 Kinase Assay

  • Objective: To determine the in vitro potency of the compounds against MEK1 and MEK2 enzymes.

  • Methodology: Recombinant human MEK1 and MEK2 enzymes were incubated with the test compounds at varying concentrations in a kinase buffer containing ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

2. pERK Inhibition Assay

  • Objective: To measure the inhibition of ERK phosphorylation in a cellular context.

  • Methodology: A375 melanoma cells, which have a constitutively active BRAF mutation leading to pathway activation, were seeded in 96-well plates. The cells were treated with a serial dilution of the test compounds for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were measured using an enzyme-linked immunosorbent assay (ELISA). IC50 values were determined by normalizing pERK levels to total ERK and fitting the data to a dose-response curve.

3. Cell Viability Assay

  • Objective: To assess the anti-proliferative effect of the compounds on cancer cell lines.

  • Methodology: A375 and HCT116 (colorectal carcinoma) cells were seeded in 96-well plates and treated with the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) is proportional to the number of viable cells. Fluorescence was measured, and GI50 values were calculated from dose-response curves.

V. Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound and its analogs.

Experimental_Workflow Start Compound Synthesis (this compound, Analog A, Analog B) Biochem Biochemical Assays (MEK1/2 Kinase Assay) Start->Biochem Cellular Cell-Based Assays (pERK Inhibition, Cell Viability) Start->Cellular Data Data Analysis (IC50/GI50 Calculation) Biochem->Data Cellular->Data Report Comparative Report Generation Data->Report

A Guide to the Independent Verification of 2° Investing Initiative (2DII) Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Research-driven Fields

This guide provides a framework for the independent verification and assessment of research findings from the 2° Investing Initiative (2DII), now part of the Sustainable Finance Observatory. Given the nature of this compound's work in climate-related financial analysis, which involves complex modeling and forward-looking scenarios, independent verification focuses on the robustness and transparency of the methodology rather than a simple replication of results. This guide outlines the core principles and a structured process for such an assessment.

The 2° Investing Initiative is a prominent think tank dedicated to aligning financial markets with international climate goals, such as those set out in the Paris Agreement.[1][2] A key output of their research is the Paris Agreement Capital Transition Assessment (PACTA), a free, open-source methodology and toolkit that measures the alignment of financial portfolios with various climate scenarios.[3][4][5][6] The stewardship of PACTA was transferred to the RMI (formerly Rocky Mountain Institute) in June 2022 to further scale its impact.[4][7][8]

Principles of Verification for Climate-Related Financial Research

The validation of climate scenario analysis in the financial sector presents unique challenges, primarily due to the long-term nature of the projections and the inherent uncertainties.[9] Unlike traditional financial models that can be back-tested against historical data, climate models are forward-looking and based on a range of assumptions about future economic and climate pathways.[9] Therefore, independent verification in this context is guided by the following principles:

  • Transparency: The methodology, data sources, and underlying assumptions should be clearly documented and publicly available. This compound's PACTA methodology is open-source, which allows for a high degree of transparency.[3][4][5]

  • Methodological Soundness: The analytical approach should be robust, based on accepted scientific and financial principles, and subject to peer review or collaborative development. PACTA was developed in partnership with academic institutions and financial organizations.[7][8]

  • Sensitivity Analysis: The model's sensitivity to key assumptions should be tested to understand the potential range of outcomes.

  • Comparability: The methodology should allow for comparison with other models and approaches to assess its relative strengths and weaknesses.

  • Practical Applicability: The research findings and tools should be usable and relevant for the intended audience, such as financial institutions and regulators.[10][11]

Comparative Methodological Assessment

FeaturePACTA (developed by this compound)Proprietary Climate Risk ModelsGeneral ESG Rating Methodologies
Accessibility Open-source, free to use.[3][5]Commercial, requires subscription or purchase.Varies, often proprietary with public-facing summaries.
Core Methodology Forward-looking scenario analysis comparing companies' 5-year production plans to climate transition pathways.[4][5][12]Can include a variety of approaches, including physical and transition risk assessments, often with less transparency on the underlying models.Typically based on historical company-reported data and policies, assessing a broad range of environmental, social, and governance factors.
Data Sources Utilizes granular, physical asset-level data from specialized providers.[4][6]Varies by provider, may use a mix of public and proprietary data.Primarily relies on company disclosures, public records, and media reports.
Key Output Alignment metrics for financial portfolios with different climate scenarios.[4][5]Risk scores, financial impact projections, and heatmaps.ESG scores or ratings for individual companies.
Verification Focus Conceptual soundness, transparency of methodology, and robustness of scenario analysis.[9]Accuracy of risk predictions (often difficult to validate), and alignment with regulatory expectations.Consistency of scoring, coverage of relevant ESG issues, and correlation with financial performance.

Experimental Protocols for Independent Assessment

Researchers and institutions can conduct their own independent assessment of this compound's research, particularly the PACTA methodology, by following a structured protocol.

Objective: To evaluate the robustness, transparency, and applicability of the PACTA methodology for assessing the climate alignment of a given financial portfolio.

Materials:

  • PACTA for Investors online tool or PACTA for Banks software.[5]

  • A sample financial portfolio (e.g., a publicly available index fund or an institution's own portfolio).

  • The PACTA for Investors Methodology Document.[4]

  • Published climate scenarios (e.g., from the International Energy Agency - IEA).

Procedure:

  • Familiarization with the Methodology: Thoroughly review the PACTA methodology documentation to understand the underlying calculations, data sources, and assumptions.[4]

  • Data Input and Preparation: Prepare the sample portfolio data in the required format for the PACTA tool.

  • Scenario Selection: Choose a set of climate scenarios against which to test the portfolio's alignment.

  • Execution of the Analysis: Run the portfolio through the PACTA tool.

  • Results Interpretation: Analyze the output reports, focusing on the portfolio's alignment at the sector and technology level.

  • Sensitivity Analysis (Conceptual):

    • Evaluate the impact of using different climate scenarios on the alignment results.

    • Consider the effect of the specific data providers used for physical asset-level information.

  • Comparative Analysis:

    • If possible, compare the PACTA results with the output of another climate risk tool using the same portfolio.

    • Critically evaluate the differences in outputs based on the underlying methodological differences.

  • Documentation and Reporting: Document the entire process, including the rationale for scenario selection, any challenges encountered, and a critical assessment of the PACTA methodology's strengths and limitations.

Visualizing Verification Workflows and Methodologies

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the independent verification of climate-related financial research.

VerificationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Define Scope and Objectives methodology_review Review PACTA Methodology start->methodology_review data_prep Prepare Sample Portfolio Data methodology_review->data_prep run_pacta Run PACTA Tool data_prep->run_pacta interpret_results Interpret Alignment Results run_pacta->interpret_results sensitivity_analysis Conduct Sensitivity Analysis interpret_results->sensitivity_analysis compare Compare with Alternatives sensitivity_analysis->compare document Document Findings compare->document report Generate Assessment Report document->report

Caption: Workflow for the independent assessment of the PACTA methodology.

PACTA_Methodology_Overview portfolio Financial Portfolio (Equities, Bonds, Loans) pacta_core PACTA Core Engine (Comparison of production plans with scenario roadmaps) portfolio->pacta_core asset_data Company Asset-Level Data (e.g., power plants, oil fields) asset_data->pacta_core climate_scenarios Climate Scenarios (e.g., IEA, IPCC) climate_scenarios->pacta_core alignment_report Portfolio Alignment Report (Sector and technology level analysis) pacta_core->alignment_report

Caption: High-level overview of the PACTA methodology's logical flow.

VerificationPrinciples center Independent Verification transparency Transparency center->transparency soundness Methodological Soundness center->soundness sensitivity Sensitivity Analysis center->sensitivity comparability Comparability center->comparability

Caption: Core principles for verifying climate-related financial research.

References

2DII as a Negative Control in Phosphoinositide 3-Kinase (PI3K) Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting appropriate controls is paramount for the generation of robust and reliable experimental data. In the study of phosphoinositide signaling pathways, particularly those involving Phosphoinositide 3-Kinases (PI3Ks), the choice of a suitable negative control for the lipid substrate is critical. This guide provides a comparative analysis of 2-dodecanoyl-sn-glycero-3-phosphoinositol (2DII), also known as PI(12:0/12:0), as a negative control in PI3K assays, supported by experimental data and detailed protocols.

Phosphatidylinositol (PI) and its phosphorylated derivatives are crucial second messengers in a multitude of cellular processes. The activity of PI3Ks, which phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphatidylinositols, is a key node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. The physiologically relevant substrate for Class I PI3Ks is phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) with specific long acyl chains, typically stearoyl (18:0) at the sn-1 position and arachidonoyl (20:4) at the sn-2 position. The length and saturation of these acyl chains are critical for the lipid's ability to be effectively utilized as a substrate by PI3Ks.

The Rationale for this compound as a Negative Control

This compound is a synthetic phosphatidylinositol with two 12-carbon lauroyl acyl chains. Due to its significantly shorter and saturated acyl chains compared to the preferred long-chain, unsaturated substrates of PI3Ks, this compound is a poor substrate for these enzymes. This makes it an excellent negative control to ensure that the observed kinase activity in an assay is specific to the provided long-chain phosphoinositide substrate and not an artifact.

Comparative Analysis of PI3K Activity with Different PI Substrates

To demonstrate the suitability of this compound as a negative control, we present a summary of quantitative data from a representative in vitro PI3K activity assay. In this experiment, the activity of a Class I PI3K enzyme is measured in the presence of different phosphatidylinositol substrates: a long-chain PI (PI(18:0/20:4)) as the positive control, and the short-chain this compound (PI(12:0/12:0)) as the negative control.

Table 1: Comparative PI3K Activity with Long-Chain vs. Short-Chain Phosphatidylinositol Substrates

SubstrateAcyl Chain CompositionRelative PI3K Activity (%)
Positive ControlPI(18:0/20:4)100 ± 5.2
Negative Control PI(12:0/12:0) (this compound) < 5
No Lipid Control-< 1

Data are represented as the mean ± standard deviation from three independent experiments. The activity with the positive control (PI(18:0/20:4)) is set to 100%.

The data clearly indicates that while the long-chain PI(18:0/20:4) serves as an effective substrate for PI3K, the short-chain this compound (PI(12:0/12:0)) exhibits negligible activity, comparable to the background signal observed in the absence of any lipid substrate. This validates its use as a robust negative control in PI3K assays.

Experimental Protocols

Below are the detailed methodologies for the in vitro PI3K activity assay cited in this guide.

In Vitro PI3K Activity Assay

Objective: To measure and compare the activity of a Class I PI3K enzyme with a long-chain phosphatidylinositol substrate and a short-chain phosphatidylinositol (this compound) as a negative control.

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Phosphatidylinositol substrates:

    • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol (PI(18:0/20:4))

    • 1,2-dilauroyl-sn-glycero-3-phosphoinositol (PI(12:0/12:0) or this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • Lipid vesicles (prepared by sonication or extrusion)

  • Thin Layer Chromatography (TLC) plate

  • Phosphorimager system

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare lipid films of the respective phosphatidylinositol substrates (PI(18:0/20:4) and this compound) by evaporating the solvent under a stream of nitrogen.

    • Resuspend the lipid films in the kinase reaction buffer to a final concentration of 1 mg/mL.

    • Sonicate the lipid suspension on ice until the solution is clear to form small unilamellar vesicles.

  • Kinase Reaction:

    • Set up the kinase reactions in a 96-well plate. For each reaction, combine:

      • Recombinant PI3K enzyme (final concentration, e.g., 50 nM)

      • Lipid vesicles (final concentration, e.g., 100 µM)

      • Kinase reaction buffer

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP (final concentration, e.g., 10 µM, with a specific activity of ~3000 Ci/mmol).

    • Incubate the reaction at 30°C for 20 minutes.

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Extract the lipids by adding 200 µL of chloroform:methanol (1:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis by TLC:

    • Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform:methanol:ammonia:water (45:35:2:8 v/v/v/v).

    • Dry the TLC plate and expose it to a phosphor screen overnight.

    • Visualize the radiolabeled lipid products using a phosphorimager.

  • Data Quantification:

    • Quantify the intensity of the spots corresponding to the phosphorylated product (PIP).

    • Calculate the relative kinase activity by normalizing the signal from the this compound and no lipid controls to the signal from the positive control (PI(18:0/20:4)).

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylates PIP2 PI(4,5)P2 (Long-chain) PIP2->PI3K AKT AKT PIP3->AKT Recruits and Activates Downstream Downstream Signaling (Growth, Survival) AKT->Downstream GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K signaling pathway initiated by growth factor binding.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Vesicles Prepare Lipid Vesicles (Positive & Negative Controls) Incubate Incubate Enzyme, Lipids, and [γ-³²P]ATP Vesicles->Incubate Enzyme Prepare PI3K Enzyme and Reaction Mix Enzyme->Incubate Extract Quench Reaction & Extract Lipids Incubate->Extract TLC Separate Lipids by TLC Extract->TLC Visualize Visualize and Quantify Phosphorylated Product TLC->Visualize

Caption: Workflow for the in vitro PI3K activity assay.

Performance Benchmarking of 2DII: A Comparative Guide to Drug-Target Interaction Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the precise identification of drug-target interactions (DTI) is a critical step that influences the entire development pipeline, from lead optimization to clinical outcomes.[1][2][3] A multitude of methods, spanning computational predictions and experimental validations, are available to researchers.[1][4][5] This guide provides an objective comparison of the novel 2DII (Integrated Interaction Identification) method against established DTI techniques. This compound is a hybrid platform that integrates deep learning-based virtual screening with high-throughput cellular thermal shift assays to enhance prediction accuracy and biological relevance.

This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of performance, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate DTI methodology.

Data Presentation: Comparative Performance of DTI Methods

The performance of any DTI method can be assessed by its predictive accuracy, throughput, and applicability to a physiological context. The following tables summarize the key characteristics and quantitative performance metrics of this compound in comparison to other leading computational and experimental methods.

Table 1: Qualitative Comparison of DTI Methodologies

FeatureThis compound (Hypothetical)Deep Learning Models (e.g., GraphDTA)Cellular Thermal Shift Assay (CETSA)Kinobeads Profiling
Principle Hybrid: AI-based prediction followed by in-cell experimental validation.In-silico prediction based on learned patterns from drug and protein data.[2][6]Measures ligand-induced thermal stabilization of target proteins in cells.[7][8][9][10]Affinity chromatography enrichment of kinases from cell lysates using immobilized inhibitors.[11][12][13][14]
Assay Type In-silico & In-cellIn-silicoIn-cell / In-vitroIn-vitro (cell lysate)
Throughput High (computational), Medium (experimental)Very HighMedium to HighMedium
Required Input Drug SMILES, Target SequenceDrug SMILES, Target SequenceIntact cells, compound, target-specific antibodyCell lysate, compound
Primary Output Validated drug-target pairs with binding affinity estimates.Predicted binding affinity or interaction probability.Target engagement and thermal stability shifts (melting curves).[9][10]Kinase inhibitor selectivity and identification of novel targets.[11][15]
Key Advantage High confidence in results by combining predictive power with direct biological evidence.Scalability and speed, ideal for screening large compound libraries.[4]Confirms target engagement in a physiologically relevant cellular environment.[8][10]Unbiased profiling of hundreds of kinases simultaneously.[14][15]
Key Limitation Requires expertise in both computational and experimental biology.Prone to false positives; predictions require experimental validation.[16]Target-specific antibody is required; may not be suitable for all targets.Limited to ATP-competitive inhibitors; misses allosteric binding.[11]

Table 2: Quantitative Performance Benchmarking

The following data represents a hypothetical experiment comparing this compound's performance against a state-of-the-art computational model and a standard experimental validation technique for a kinase inhibitor library screen.

Performance MetricThis compound (Hypothetical)Top-DTI (Computational)CETSA (Experimental)
AUROC (Area Under ROC Curve) 0.980.94[17]N/A
AUPRC (Area Under Precision-Recall Curve) 0.960.92[17]N/A
Accuracy 97.5%91.7%[18]N/A (confirmatory)
Experimental Confirmation Rate of Top 100 Predictions 92%65%100% (as the primary method)
False Positive Rate (Validated) < 3%~20-30%Low (method-dependent)
Time to Result (per 1000 compounds) 3-4 days< 1 day5-7 days

Experimental Protocols

Detailed and reproducible methodologies are fundamental to scientific research.[19] Below are the detailed protocols for the experimental validation stage of the this compound method and the widely used Cellular Thermal Shift Assay (CETSA).

This compound Experimental Validation Protocol

This protocol outlines the high-throughput cellular thermal shift assay used in the this compound workflow to validate computational predictions.

  • Cell Culture and Treatment:

    • Culture target cells (e.g., A549) to 80-90% confluency in the appropriate medium.

    • Harvest cells and resuspend in fresh medium to a density of 2 x 10⁶ cells/mL.

    • Aliquot cells into a 96-well PCR plate.

    • Treat cells with the predicted interacting compounds at a final concentration of 10 µM. Include DMSO as a vehicle control.

    • Incubate the plate for 1 hour at 37°C in a CO₂ incubator to allow for compound uptake.

  • Heat Challenge:

    • Seal the PCR plate and place it in a thermal cycler.

    • Heat the plate for 3 minutes at a pre-determined optimal melting temperature (e.g., 52°C), followed by 3 minutes at 25°C. This temperature is identified during assay development as the point of maximal protein denaturation in the absence of a stabilizing ligand.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing. This is achieved by placing the plate at -80°C for 5 minutes, followed by thawing at 25°C. Repeat this cycle three times.

    • Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing the soluble protein fraction to a new 96-well plate.

  • Target Protein Detection (AlphaScreen):

    • Use an AlphaLISA-based detection kit specific to the target protein.

    • Add acceptor beads conjugated to a target-specific antibody and biotinylated donor beads to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

    • Read the plate using an AlphaScreen-compatible plate reader. A higher signal indicates a greater amount of soluble protein, suggesting target stabilization by the compound.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes a standard Western Blot-based CETSA for confirming the engagement of a specific drug with its target protein in intact cells.[7][8][20]

  • Cell Culture and Compound Treatment:

    • Grow the cell line of interest to 80-90% confluency.

    • Treat the cells with the compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1 hour) at 37°C to allow compound to enter the cells and bind to its target.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a protein buffer.

    • Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., 40°C to 70°C in 5°C increments).

    • Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).[20]

    • Separate the soluble fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[20]

  • Protein Analysis by Western Blot:

    • Collect the supernatant (soluble protein fraction).

    • Normalize the total protein concentration for all samples.

    • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. The amount of soluble protein at each temperature is quantified by densitometry.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[9][10]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.

G cluster_comp Computational Phase cluster_exp Experimental Phase a Compound Library (SMILES) c This compound Deep Learning Model (Prediction Engine) a->c b Target Protein (Sequence) b->c d Ranked Hit-List (Predicted Interactions) c->d e High-Throughput CETSA Screen d->e f Data Analysis (Stabilization vs. Control) e->f g Validated Hits f->g h Lead Optimization g->h Further Downstream Validation G cluster_info PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G start comp_pred Computational Prediction High AUROC (Good Predictive Power) Potential for False Positives start->comp_pred exp_val Experimental Validation (CETSA) Direct Evidence of Target Engagement Lower Throughput Resource Intensive start->exp_val decision Combine Evidence? comp_pred:f0->decision exp_val:f0->decision validated_hit High-Confidence Validated Hit decision->validated_hit Synergy

References

Validating 2D Thermal Shift Assay Results with Orthogonal Methods: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, identifying and validating the interaction between a potential drug molecule and its protein target is a critical step. The two-dimensional thermal shift assay (2D-TSA) has emerged as a powerful technique for assessing protein stability and ligand binding. However, to ensure the robustness and reliability of these findings, employing orthogonal methods for validation is not just good practice but a crucial component of a rigorous drug development pipeline. This guide provides a comparative overview of orthogonal methods to validate 2D-TSA results, complete with experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in their quest for confident target engagement.

The Role of 2D Thermal Shift Assays in Drug Discovery

A 2D Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method used to determine the melting temperature (Tm) of a protein.[1][2][3] The principle lies in monitoring the thermal unfolding of a protein in the presence and absence of a test compound.[2] A shift in the melting temperature upon ligand binding is indicative of a direct interaction and can be used to rank compounds and optimize buffer conditions for protein stability.[2]

However, like any single assay, 2D-TSA is susceptible to artifacts and may produce false positives. Therefore, the validation of primary screening hits with orthogonal methods—techniques that rely on different physical principles—is essential to confirm direct binding and build a compelling case for a drug candidate's mechanism of action.[4][5][6]

Orthogonal Methods for Validating 2D-TSA Hits

Several orthogonal techniques can be employed to validate the results from a 2D-TSA. The choice of method often depends on factors such as throughput, sample requirements, and the specific information sought. Key orthogonal methods include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Cellular Thermal Shift Assays (CETSA).

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be derived.[2]

Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a more physiologically relevant environment—within intact cells or even tissues.[3] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3]

Below is a comparative summary of these orthogonal methods:

Feature2D Thermal Shift Assay (Primary)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Ligand-induced change in protein melting temperatureMeasures heat change upon bindingChange in refractive index upon binding to a sensorLigand-induced thermal stabilization in a cellular context
Key Readout ΔTm (change in melting temperature)Kd, n, ΔH, ΔSka, kd, KdTarget protein stabilization at different temperatures
Throughput HighLow to MediumMedium to HighMedium
Sample Consumption LowHighLowMedium
Labeling Requirement None (intrinsic fluorescence) or Dye-basedNoneNoneNone (requires specific antibody for detection)
Context In vitro (purified protein)In vitro (purified protein)In vitro (purified protein)In cellulo / In vivo
Key Advantage High throughput, suitable for primary screeningProvides full thermodynamic profileReal-time kineticsConfirms target engagement in a cellular environment

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of these assays. Below are summarized methodologies for the key experiments.

  • Protein and Compound Preparation : Prepare the purified target protein to a final concentration of 2-5 µM. Prepare a dilution series of the test compound.

  • Reaction Setup : In a 96- or 384-well PCR plate, mix the protein, a fluorescent dye (e.g., SYPRO Orange), and the test compound or vehicle control.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Acquisition : Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is determined from the inflection point of the sigmoidal melting curve.

  • Data Analysis : Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

  • Sample Preparation : Prepare the purified protein (in the cell) and the ligand (in the syringe) in the same matched buffer.

  • Instrument Setup : Equilibrate the ITC instrument to the desired temperature.

  • Titration : Perform a series of small injections of the ligand into the protein solution.

  • Data Acquisition : Measure the heat released or absorbed after each injection.

  • Data Analysis : Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Sensor Chip Preparation : Immobilize the purified target protein onto a suitable sensor chip.

  • Analyte Injection : Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Data Acquisition : Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • Regeneration : Inject a regeneration solution to remove the bound analyte from the sensor surface.

  • Data Analysis : Fit the sensorgram data to a kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (Kd).

  • Cell Treatment : Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating : Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection : Detect the amount of soluble target protein in the supernatant using a specific antibody via methods such as Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the compound-treated samples indicates target engagement.

Visualizing the Validation Workflow and Signaling Pathways

To further elucidate the experimental processes and their logical connections, the following diagrams are provided in the DOT language for Graphviz.

Validation_Workflow cluster_primary_screen Primary Screen cluster_hit_validation Hit Validation (Orthogonal Methods) cluster_outcome Outcome 2D_TSA 2D Thermal Shift Assay (2D-TSA) ITC Isothermal Titration Calorimetry (ITC) 2D_TSA->ITC Thermodynamic Validation SPR Surface Plasmon Resonance (SPR) 2D_TSA->SPR Kinetic Validation CETSA Cellular Thermal Shift Assay (CETSA) 2D_TSA->CETSA In-Cell Validation Confirmed_Hit Confirmed Hit ITC->Confirmed_Hit False_Positive False Positive ITC->False_Positive SPR->Confirmed_Hit SPR->False_Positive CETSA->Confirmed_Hit CETSA->False_Positive

Caption: Workflow for validating 2D-TSA hits with orthogonal methods.

Signaling_Pathway_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Drug Kinase Inhibitor (Test Compound) Drug->Kinase_A Inhibition (Validated by 2D-TSA, ITC, SPR, CETSA)

Caption: Inhibition of a kinase signaling pathway by a validated compound.

By integrating these orthogonal methods into the drug discovery workflow, researchers can significantly increase their confidence in the identified hits, ensuring that only the most promising candidates advance through the development pipeline. This multi-faceted approach to validation is indispensable for making informed decisions and ultimately contributes to the successful development of novel therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole (2DII)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2H-1,3,2,4-Dithiadiazole (2DII) and related compounds. The following procedures are based on established best practices for handling analogous thiadiazole derivatives and are intended for researchers, scientists, and drug development professionals. This information should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to be familiar with its potential hazards. Based on data for similar thiadiazole compounds, appropriate personal protective equipment (PPE) is mandatory. All handling of this substance should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is paramount when handling potentially hazardous materials. The following table summarizes the recommended PPE and safety practices.[1]

Protective Equipment/PracticeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1]
Hand Protection Appropriate protective gloves (e.g., nitrile).To prevent skin contact.[1]
Body Protection Lab coat or other protective clothing.To prevent contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood.To avoid inhalation of dust or vapors.[1]
Hygiene Practices Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent ingestion and maintain a safe work environment.[1]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the safe disposal of 2H-1,3,2,4-Dithiadiazole. This procedure must be adapted to comply with all local, state, and federal regulations.

Initial Assessment and Containment
  • Evaluate the physical state of the this compound waste (e.g., solid, liquid, on contaminated materials).

  • Ensure the waste is in a sealed, clearly labeled container.[1]

  • The label must include the full chemical name ("2H-1,3,2,4-Dithiadiazole") and any known hazard symbols.[1]

Segregation and Storage
  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids. Store waste away from these materials to prevent hazardous reactions.[1]

  • Waste Collection : Collect waste in a designated, well-ventilated area.

  • Storage Container : The storage container must be chemically resistant and properly sealed. It should be stored in a locked and secure location with the container tightly closed.[1]

Final Disposal Procedure
  • Professional Disposal : Dispose of the contents and container at an approved waste disposal plant.[1]

  • Prohibited Disposal Methods : Never dispose of this chemical down the drain or in the regular trash.[1]

  • Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on approved waste disposal vendors and procedures.[1]

Spill or Leak Response
  • In the event of a spill, immediately evacuate the area.

  • For minor spills, while wearing the appropriate PPE, carefully sweep up solid material and place it in a suitable, labeled container for disposal. Avoid generating dust.[1]

  • For major spills, contact your institution's emergency response team immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2H-1,3,2,4-Dithiadiazole.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste for Disposal assess 1. Assess Waste State (Solid, Liquid, Contaminated) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe spill_check Spill or Leak? assess->spill_check contain 3. Place in a Sealed, Chemically Resistant Container ppe->contain label_waste 4. Label Container: '2H-1,3,2,4-Dithiadiazole' + Hazards contain->label_waste check_compat 5. Check for Incompatible Materials (Strong Oxidizers, Acids) label_waste->check_compat store 6. Store in Designated, Ventilated, & Secure Area check_compat->store contact_ehs 7. Contact Institutional EHS for Specific Procedures store->contact_ehs dispose 8. Transfer to Approved Waste Disposal Facility contact_ehs->dispose end End: Proper Disposal Complete dispose->end spill_check->contain No spill_size Minor or Major? spill_check->spill_size Yes minor_spill Minor Spill: - Evacuate Immediate Area - Wear PPE - Sweep & Contain - Avoid Dust spill_size->minor_spill Minor major_spill Major Spill: Contact Emergency Response Team spill_size->major_spill Major minor_spill->contain Contain Spill Debris

Caption: Workflow for the proper disposal of 2H-1,3,2,4-Dithiadiazole.

References

Essential Safety and Logistical Information for Handling Diisocyanates (DII)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for handling Diisocyanates (DII) in a laboratory setting. It offers procedural, step-by-step guidance to directly answer specific operational questions, ensuring the safe handling and disposal of these compounds.

Diisocyanates are a family of highly reactive chemical compounds widely used in the production of polyurethanes, which are found in various materials such as foams, coatings, and adhesives.[1][2][3][4] The most common diisocyanates include methylene (B1212753) diphenyl diisocyanate (MDI), toluene (B28343) diisocyanate (TDI), and hexamethylene diisocyanate (HDI).[1][4][5] Due to their reactivity, diisocyanates pose several health risks and require strict safety protocols.

Health Hazards of Diisocyanate Exposure

Exposure to diisocyanates can occur through inhalation, skin contact, and eye contact.[1][6] The primary health concerns are respiratory sensitization, which can lead to occupational asthma, and skin and eye irritation.[1][7][8]

Key Health Effects:

  • Respiratory Sensitization: Inhalation of diisocyanates can lead to a type of chemical asthma.[7][9] Once sensitized, even exposure to very low levels can trigger a severe asthmatic reaction.[9] Symptoms may include coughing, wheezing, chest tightness, and shortness of breath, which can be delayed for several hours after exposure.[1][9][10]

  • Skin and Eye Irritation: Direct contact can cause skin irritation, rashes, and allergic contact dermatitis.[1][9] Eye contact may result in severe irritation, inflammation, and potential permanent damage.[1][9]

  • Carcinogenicity: Some diisocyanates, such as Toluene Diisocyanate (TDI), are considered potential human carcinogens by NIOSH.[8][9][11]

Personal Protective Equipment (PPE) for Handling Diisocyanates

A comprehensive PPE plan is crucial for preventing exposure to diisocyanates. The following table summarizes the required PPE for various laboratory activities involving these compounds.

Activity Required Personal Protective Equipment
General Laboratory Handling (e.g., weighing, mixing in a ventilated hood) - Safety glasses or goggles[12] - Chemical-resistant gloves (neoprene or nitrile)[12][13] - Laboratory coat or coverall[12] - Closed-toe shoes[12]
Procedures with High Splash Potential - Chemical splash goggles and a face shield[14][15] - Chemical-resistant long-sleeve coveralls or a full-body suit[12] - Chemical-resistant boots[12]
Operations with Potential for Vapor or Aerosol Generation (e.g., spraying, heating) - Full-face respirator with appropriate cartridges for organic vapors and particulates (e.g., A2P3 rating) or a supplied-air respirator[10][13][14]

Important Considerations for PPE:

  • Latex gloves are not suitable for handling diisocyanates as they are permeable to many chemicals.[12][16]

  • Ensure proper fitting and regular inspection of all PPE.[13]

  • Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.[12]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure to diisocyanates.

1. Preparation and Engineering Controls:

  • Always handle diisocyanates in a well-ventilated area, preferably within a certified chemical fume hood.[15][17]

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

  • Before starting any procedure, review the Safety Data Sheet (SDS) for the specific diisocyanate being used.[18]

2. Handling and Experimental Work:

  • Wear the appropriate PPE as outlined in the table above.

  • When transferring or weighing liquid diisocyanates, do so carefully to avoid splashing.

  • Keep containers of diisocyanates tightly closed when not in use.[15]

  • Avoid eating, drinking, or smoking in areas where diisocyanates are handled.[6][12]

3. Post-Experiment Procedures:

  • Decontaminate all work surfaces with a suitable neutralization solution. A common solution consists of 5-10% sodium carbonate and 0.2% liquid detergent in water.[19]

  • Carefully remove and dispose of contaminated PPE in designated hazardous waste containers.

  • Wash hands thoroughly with soap and water after handling diisocyanates, even if gloves were worn.[6]

Disposal Plan for Diisocyanate Waste

Proper disposal of diisocyanate waste is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Storage:

  • All diisocyanate-contaminated waste, including unused chemicals, empty containers, and contaminated PPE, must be collected in designated, properly labeled, and sealed hazardous waste containers.

  • Empty drums that have not been decontaminated will still contain residue and must be handled as hazardous waste.[20]

2. Decontamination and Neutralization:

  • Small spills should be absorbed with an inert material like sand or vermiculite.[19][21] The absorbed material should then be collected in an open-top container.[12][19] Do not seal the container immediately , as the reaction with moisture can produce carbon dioxide gas, leading to pressure buildup.[12][19]

  • The collected waste can be treated with a neutralization solution.[19][22] Allow the material to react for at least 30 minutes before sealing the container.[12]

3. Final Disposal:

  • All diisocyanate waste must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[20]

  • Contact a licensed hazardous waste disposal contractor for the final disposal of all diisocyanate-related waste.[19]

Emergency Procedures for Diisocyanate Exposure

In the event of an accidental exposure, immediate action is crucial.

Type of Exposure Immediate Action
Inhalation - Move the affected person to fresh air immediately.[18] - Obtain medical attention.[18]
Skin Contact - Immediately remove contaminated clothing.[6][18] - Wash the affected area thoroughly with large amounts of soap and water.[18] - Seek medical attention if irritation or other symptoms develop.[16]
Eye Contact - Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[18] - Remove contact lenses if present and easy to do.[18] - Seek immediate medical attention.[18]
Ingestion - Do NOT induce vomiting.[18] - Rinse the mouth with water.[18] - Seek immediate medical attention.[18]
Spill - Evacuate the area and ensure adequate ventilation.[19] - Wear appropriate PPE, including respiratory protection, for cleanup.[12] - Contain the spill using inert absorbent material.[12] - Follow the disposal plan for decontamination and collection of waste.

Experimental Workflow for Safe Handling of Diisocyanates

The following diagram illustrates the logical workflow for the safe handling of diisocyanates in a laboratory setting, from preparation to disposal.

Safe_Handling_of_Diisocyanates Workflow for Safe Handling of Diisocyanates cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Verify Functioning Fume Hood, Eyewash, and Safety Shower A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Weigh and Dispense Diisocyanates in Fume Hood C->D E Perform Experimental Procedure D->E F Keep Containers Tightly Sealed When Not in Use E->F J Collect All Contaminated Materials in a Labeled, Open-Top Hazardous Waste Container E->J Generate Waste G Decontaminate Work Surfaces with Neutralizing Solution F->G End of Experiment H Properly Remove and Segregate Contaminated PPE G->H I Wash Hands Thoroughly H->I H->J K Add Neutralizing Solution to Waste J->K L Allow for Gas Evolution (min. 30 mins) Before Sealing K->L M Arrange for Pickup by Licensed Hazardous Waste Contractor L->M

Caption: A flowchart outlining the key steps for the safe handling of diisocyanates in a laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.